Triheptylamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N,N-diheptylheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZGJKHEVKJLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CCCCCCC)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062391 | |
| Record name | 1-Heptanamine, N,N-diheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411-36-1 | |
| Record name | Triheptylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanamine, N,N-diheptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanamine, N,N-diheptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanamine, N,N-diheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triheptylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Amines Landscape: A Technical Guide to Triheptylamine and its Prevalent Counterpart, Triethylamine
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a detailed overview of Triheptylamine, addressing its core properties, and offers a comprehensive look at the widely used analog, Triethylamine, for which a wealth of technical data is available.
This compound: An Enigmatic Tertiary Amine
This compound, a tertiary amine with three heptyl chains attached to a central nitrogen atom, is a compound with limited publicly available information. While it is structurally analogous to more common trialkylamines, its specific applications and experimental protocols are not widely documented.
Core Properties of this compound
Quantitative data for this compound is sparse. However, key identifiers have been collated from available chemical databases.
| Property | Value | Source |
| CAS Number | 2411-36-1 | PubChem |
| Molecular Weight | 311.61 g/mol | PubChem |
| Molecular Formula | C21H45N | PubChem |
Due to the scarcity of further experimental data, this guide will now focus on the closely related and extensively studied compound, Triethylamine, as a valuable reference for researchers working with tertiary amines.
Triethylamine: A Cornerstone of Organic Synthesis and Pharmaceutical Development
Triethylamine (TEA) is a versatile and widely utilized tertiary amine in both academic and industrial research. Its role as a base, catalyst, and reagent in a vast array of chemical transformations makes it an indispensable tool for chemists.
Physicochemical Properties of Triethylamine
A summary of key quantitative data for Triethylamine is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 121-44-8 | [1][2] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| Molecular Formula | C6H15N | [1][2] |
| Boiling Point | 89.5 °C | [3] |
| Melting Point | -114.7 °C | [2] |
| Density | 0.726 g/cm³ at 20°C | [4] |
| Flash Point | -11 °C | [4] |
| pKa of Conjugate Acid | 10.75 | [2][5] |
| Solubility in Water | 133 g/L at 20 °C | [2] |
Synthesis of Triethylamine
The industrial synthesis of Triethylamine is primarily achieved through the vapor-phase alkylation of ammonia with ethanol over a catalyst.[5][6]
Reaction Workflow: Synthesis of Triethylamine
Caption: Industrial synthesis of Triethylamine via alkylation of ammonia.
Key Applications in Research and Drug Development
Triethylamine's utility spans a wide range of applications critical to the pharmaceutical and life sciences sectors:
-
Organic Synthesis: It is extensively used as a non-nucleophilic base in a variety of reactions, including esterifications, amidations, and dehydrohalogenations.[5][7] Its primary function is to neutralize acidic byproducts, thereby driving reactions to completion.
-
Catalysis: TEA serves as a catalyst in the formation of polyurethane foams and epoxy resins.[5][8]
-
Pharmaceutical Manufacturing: It is employed as a reagent in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics like penicillin and ampicillin.[9]
-
Biomolecule Purification: The bicarbonate salt of triethylamine (TEAB) is a common buffer in reverse-phase chromatography for the purification of nucleotides and other biomolecules.[5]
Experimental Protocol: Acylation of an Amine using Triethylamine
The following is a generalized experimental protocol for the acylation of a secondary amine with an acyl chloride, a common reaction where Triethylamine is used as an acid scavenger.
Logical Flow of an Acylation Reaction
Caption: General workflow for an amine acylation using Triethylamine.
Methodology:
-
Reactant Preparation: A solution of the secondary amine in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere.
-
Addition of Base: Triethylamine (typically 1.1 to 1.5 equivalents) is added to the amine solution.
-
Addition of Acylating Agent: The acyl chloride (1.0 equivalent) is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated as necessary, and its progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure amide.
References
- 1. TRIETHYLAMINE (CAS 121-44-8) - Ataman Kimya [atamanchemicals.com]
- 2. Triethylamine CAS#: 121-44-8 [m.chemicalbook.com]
- 3. Triethylamine | 121-44-8 [chemicalbook.com]
- 4. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. Triethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. alphachem.biz [alphachem.biz]
- 8. Triethylamine [chemeurope.com]
- 9. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
A Technical Guide to the Physical Properties of Triheptylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Triheptylamine, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data for experimental design, process scale-up, and formulation development.
Core Physical Properties of this compound
This compound, a tertiary amine with the chemical formula C₂₁H₄₅N, is a high molecular weight, hydrophobic compound. Its physical characteristics are crucial for its application in various chemical processes, including as an extractant and in organic synthesis.[1] The key physical data for this compound are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 153 °C | at 1 mmHg[2] |
| 332.4 °C | at 760 mmHg[3] | |
| Density | 0.806 g/mL | at 20 °C[1][2][4][5] |
| CAS Number | 2411-36-1 | N/A[1][2][3][4][5] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of the boiling point and density of this compound is essential for its proper handling and use. The following are detailed methodologies for these key experiments.
Determination of Boiling Point
Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is a preferred method for its boiling point determination to prevent potential decomposition.
Method 1: Distillation under Reduced Pressure
-
Apparatus Setup : A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain a vacuum.
-
Sample Preparation : A known volume of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Procedure :
-
The system is evacuated to the desired pressure (e.g., 1 mmHg) using a vacuum pump, and the pressure is monitored with a manometer.
-
The sample is gradually heated using a heating mantle.
-
The temperature is recorded when the liquid boils and a stable reflux is observed in the distillation head. This temperature is the boiling point at the recorded pressure.
-
The vapor temperature should remain constant during the distillation of the pure liquid.
-
Method 2: Thiele Tube Method (for atmospheric pressure)
For a less precise but simpler determination at or near atmospheric pressure, the Thiele tube method can be employed.
-
Apparatus Setup : A small amount of this compound is placed in a small test tube, and an inverted capillary tube (sealed at one end) is placed inside. This assembly is attached to a thermometer.
-
Procedure :
-
The thermometer and sample assembly are immersed in a Thiele tube filled with a high-boiling point oil.
-
The Thiele tube is heated gently, and the temperature is monitored.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.
-
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer.
Method: Pycnometer Method
-
Apparatus : A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.
-
Procedure :
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water and placed in a constant-temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark, and it is weighed again.
-
The pycnometer is then emptied, dried thoroughly, and filled with this compound.
-
The filled pycnometer is again brought to thermal equilibrium in the constant-temperature water bath, the volume is adjusted, and it is weighed.
-
-
Calculation : The density of this compound is calculated using the following formula: Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are fundamental to its chemical identity and behavior. The following diagram illustrates this relationship.
Caption: Relationship between this compound's identity and its physical properties.
References
An In-depth Technical Guide to the Solubility of Triheptylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for triheptylamine in organic solvents is limited. This guide provides a comprehensive overview based on the known properties of structurally similar long-chain tertiary amines, alongside detailed experimental protocols for determining solubility.
Introduction
This compound, a tertiary amine with the chemical formula (C₇H₁₅)₃N, is a lipophilic compound with potential applications in various fields, including organic synthesis and as an extraction agent. A thorough understanding of its solubility in different organic solvents is crucial for its effective use, process development, and formulation. Due to the scarcity of specific quantitative data in the literature, this guide offers a qualitative solubility profile based on the behavior of analogous long-chain tertiary amines such as trihexylamine and trioctylamine.[1][2] Furthermore, detailed experimental methodologies are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems.
Qualitative Solubility Profile of this compound
Based on the general principle of "like dissolves like," this compound, with its long alkyl chains, is expected to be readily soluble in nonpolar and weakly polar organic solvents.[3][4] Its solubility is predicted to decrease in more polar solvents. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, drawing parallels from the known solubility of trihexylamine and trioctylamine.[2][5][6]
| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility |
| Alcohols | Methanol | CH₃OH | Soluble |
| Ethanol | C₂H₅OH | Soluble | |
| Ketones | Acetone | CH₃COCH₃ | Soluble |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble |
| Benzene | C₆H₆ | Soluble | |
| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Soluble |
| n-Heptane | C₇H₁₆ | Soluble | |
| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble |
| Dichloromethane | CH₂Cl₂ | Soluble | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Moderately Soluble | |
| Water | Water | H₂O | Insoluble |
Experimental Protocols for Solubility Determination
Given the lack of standardized quantitative data, experimental determination of this compound's solubility is essential for specific applications. Below are detailed protocols for both qualitative and quantitative analysis.
Qualitative Solubility Determination (Visual Miscibility Method)
This method provides a rapid assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Small, clear glass vials or test tubes with caps
-
Pipettes or graduated cylinders
-
Constant temperature bath (optional)
Procedure:
-
To a clean, dry vial, add a known volume of the organic solvent (e.g., 1 mL).
-
If using a constant temperature bath, allow the solvent to equilibrate to the desired temperature.
-
Add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.
-
Cap the vial and shake vigorously for 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear liquid phase indicates that this compound is soluble at this concentration.
-
Partially Miscible: The formation of two distinct liquid phases or a cloudy/turbid solution that does not clarify upon standing indicates partial solubility.
-
Immiscible: The formation of two distinct, clear liquid layers indicates insolubility.
-
-
If miscible, continue adding aliquots of this compound and observing until phase separation occurs to estimate the saturation point.
Quantitative Solubility Determination (Isothermal Gravimetric Method)
This method determines the concentration of a saturated solution of this compound in a solvent at a specific temperature.[7][8][9]
Materials:
-
This compound
-
Selected organic solvents
-
Sealable flasks or vials
-
Shaking incubator or magnetic stirrer with a constant temperature bath
-
Analytical balance
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or flasks
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealable flask. The presence of a distinct second phase of this compound should be visible.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator or on a magnetic stirrer within a constant temperature bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure an excess of the this compound phase remains.
-
After equilibration, stop the agitation and allow the mixture to stand at the constant temperature for several hours to allow the two phases to separate completely.
-
Carefully withdraw a known volume of the solvent-rich phase (the supernatant) using a syringe fitted with a syringe filter to remove any undissolved droplets of this compound.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish or flask.
-
Record the exact mass of the saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that will not evaporate the this compound).
-
Once the solvent is completely removed, weigh the dish containing the this compound residue.
-
The solubility can be calculated and expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mole fraction.
Calculation:
-
Mass of dissolved this compound = (Mass of dish + this compound residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)
-
Solubility (g / 100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
Visualizations
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for the gravimetric determination of this compound solubility.
Physical Properties of this compound and Analogs
Specific physical property data for this compound is not widely published. The table below includes data for the structurally similar trihexylamine and trioctylamine to provide an estimated range for the properties of this compound.
| Property | Trihexylamine | Trioctylamine |
| CAS Number | 102-86-3 | 1116-76-3 |
| Molecular Formula | C₁₈H₃₉N | C₂₄H₅₁N |
| Molecular Weight | 269.52 g/mol | 353.68 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Clear, colorless to pale yellow liquid[5][10] |
| Boiling Point | 150-159 °C @ 12 mmHg; 263-265 °C @ 760 mmHg[11] | 365-367 °C @ 760 mmHg[12] |
| Density | ~0.794 g/mL at 25 °C[11] | ~0.810 g/mL at 20 °C[12] |
| Water Solubility | Slightly miscible[6] | Insoluble[5] |
Conclusion
While quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for researchers and professionals. The qualitative solubility profile, based on analogous compounds, offers a strong starting point for solvent selection. The detailed experimental protocols empower users to determine precise solubility data tailored to their specific needs and conditions. This combination of predictive information and practical methodology serves as a valuable resource for the effective application of this compound in scientific and industrial settings.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trioctylamine (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]
- 6. Page loading... [guidechem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CAS 1116-76-3: Trioctylamine | CymitQuimica [cymitquimica.com]
- 11. TRI-N-HEXYLAMINE CAS#: 102-86-3 [m.chemicalbook.com]
- 12. Trioctylamine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectral Analysis of Triheptylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Triheptylamine (also known as N,N-diheptyl-1-heptanamine). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, synthesis, and drug development by presenting detailed spectral data, experimental methodologies, and visual representations of key processes.
Spectroscopic Data of this compound
The following sections present the available spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| α-CH₂ (N-CH₂) | ~ 2.2 - 2.4 | Triplet | 6H |
| β-CH₂ | ~ 1.2 - 1.4 | Multiplet | 6H |
| γ, δ, ε, ζ-CH₂ | ~ 1.2 - 1.4 | Multiplet | 24H |
| ω-CH₃ | ~ 0.8 - 0.9 | Triplet | 9H |
Note: Predicted values based on typical spectra of long-chain tertiary amines. Actual experimental values may vary based on solvent and instrument parameters.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of N-H stretching bands, a key indicator of a tertiary amine. The prominent absorptions are attributed to C-H and C-N bond vibrations.
Table 2: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955, 2925, 2854 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| 1466 | Medium | CH₂ scissoring and CH₃ asymmetric bending |
| 1377 | Medium | CH₃ symmetric bending (umbrella mode) |
| ~1250 - 1020 | Medium to Weak | C-N stretching |
| 723 | Weak | CH₂ rocking |
Data sourced from the Coblentz Society's evaluated infrared reference spectra collection.[1]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation patterns. The molecular ion peak is observed at m/z 311, consistent with its molecular formula C₂₁H₄₅N.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 311 | ~5 | [M]⁺ (Molecular Ion) |
| 226 | 100 | [M - C₆H₁₃]⁺ (α-cleavage, loss of a hexyl radical) |
| 142 | ~30 | [M - C₁₂H₂₅]⁺ (α-cleavage, loss of a dodecyl radical) |
| 57 | ~20 | [C₄H₉]⁺ |
| 43 | ~40 | [C₃H₇]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the longer relaxation times of quaternary carbons and lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample on one plate and cover with the second plate.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound (e.g., m/z 40-400).
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualizations
The following diagrams illustrate key conceptual frameworks for the spectral analysis of this compound.
References
A Technical Guide to High-Purity Triheptylamine for Researchers and Drug Development Professionals
Introduction:
Triheptylamine (also known as tri-n-heptylamine), a tertiary amine with the chemical formula (C₇H₁₅)₃N, is a specialty chemical with applications in organic synthesis and analytical chemistry. Its long alkyl chains impart significant lipophilicity, making it a valuable tool in specific laboratory and industrial processes. This technical guide provides an in-depth overview of commercially available high-purity this compound, including its specifications, analytical methodologies for quality control, and potential applications relevant to the pharmaceutical sciences.
Commercial Availability and Specifications
High-purity this compound is available from a select number of chemical suppliers. The purity levels and specifications can vary between suppliers, and it is crucial for researchers to obtain lot-specific Certificates of Analysis (CoA) to ensure the material meets the requirements of their specific application. The table below summarizes the typical quantitative data available from commercial suppliers.
| Parameter | Specification | Supplier Example(s) |
| Purity (by GC) | ≥98% - 99.0% | Apollo Scientific, ECHEMI |
| CAS Number | 2411-36-1 | All Suppliers |
| Molecular Formula | C₂₁H₄₅N | All Suppliers |
| Molecular Weight | 311.59 g/mol | All Suppliers |
| Appearance | Clear yellow liquid | ECHEMI |
| Density | 0.806 g/mL at 20 °C | ChemicalBook |
| Boiling Point | 153 °C at 1 mmHg | ChemicalBook |
| Refractive Index (n20/D) | 1.446 | ECHEMI |
Experimental Protocols: Quality Control of High-Purity this compound
Ensuring the purity and identity of this compound is critical for its successful application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. Below is a generalized experimental protocol for the analysis of high-purity this compound.
Objective: To confirm the identity and determine the purity of a this compound sample.
Materials and Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, HPLC grade)
-
Internal standard (e.g., a long-chain hydrocarbon like Eicosane)
-
Volumetric flasks and pipettes
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for purity assessment and a Mass Spectrometer (MS) for identity confirmation.
-
Capillary GC column suitable for the analysis of high-boiling point amines (e.g., a low-polarity phenyl-arylene or dimethylpolysiloxane-based column).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of an internal standard (e.g., Eicosane) at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Accurately weigh a known amount of the this compound sample and dissolve it in the solvent to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a working standard by diluting the this compound stock solution and adding a known amount of the internal standard stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution by accurately weighing the this compound to be analyzed, dissolving it in the solvent, and adding the same known amount of the internal standard as in the working standard.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Scan Range: m/z 50-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
-
Data Analysis:
-
Identity Confirmation: Compare the mass spectrum of the major peak in the sample chromatogram with a reference spectrum of this compound. The fragmentation pattern should match.
-
Purity Calculation (using FID data): The purity of this compound is calculated based on the area percentages of all peaks in the chromatogram. The area of the this compound peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100. For higher accuracy, the relative response factor of this compound to the internal standard should be determined and used in the calculation.
-
Visualizations
Caption: Experimental workflow for the quality control of this compound using GC-MS.
While this compound is not commonly associated with direct interaction in signaling pathways, its properties as a lipophilic tertiary amine make it suitable for applications such as an ion-pairing agent in chromatography. This is particularly relevant in the purification of large, negatively charged biomolecules like oligonucleotides, which are an emerging class of therapeutics.
Caption: Hypothetical role of this compound in oligonucleotide purification.
An In-depth Technical Guide to the Basic Reactivity of Triheptylamine as a Sterically Hindered Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triheptylamine [(C₇H₁₅)₃N] is a tertiary amine characterized by the presence of three long alkyl chains. This structure imparts significant steric hindrance around the nitrogen atom, defining its role in organic synthesis primarily as a non-nucleophilic base. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be thoroughly understood by examining the principles of basicity and steric hindrance in aliphatic amines, with the well-studied triethylamine serving as a key comparative model. This guide provides a detailed overview of the expected physicochemical properties, core reactivity, and applications of this compound, offering valuable insights for its potential use in research and development.
Physicochemical Properties
Quantitative experimental data for this compound is scarce. However, its properties can be estimated by extrapolating from trends observed in homologous series of trialkylamines. For comparison, the properties of the widely used triethylamine are provided.
| Property | Triethylamine ((C₂H₅)₃N) | This compound ((C₇H₁₅)₃N) (Estimated) |
| Molecular Formula | C₆H₁₅N | C₂₁H₄₅N |
| Molecular Weight | 101.19 g/mol | 311.60 g/mol |
| Appearance | Colorless liquid with a strong, fishy, ammonia-like odor.[1][2] | Likely a colorless to pale yellow liquid with a faint amine-like odor. The vapor pressure is expected to be significantly lower than that of triethylamine. |
| Boiling Point | 88.6 to 89.8 °C.[2] | Significantly higher than triethylamine, likely in the range of 300-350 °C, due to increased van der Waals forces from the long alkyl chains. |
| Density | 0.7255 g/mL | Expected to be slightly higher than triethylamine but still less than water, likely in the range of 0.80-0.85 g/mL. |
| Solubility in Water | 112.4 g/L at 20 °C.[2] | Expected to be very low to negligible due to the large, hydrophobic nature of the three heptyl chains. |
| Solubility in Organic Solvents | Miscible with common organic solvents like acetone, ethanol, and diethyl ether.[2] | Expected to be highly soluble in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. |
| pKa of Conjugate Acid (pKaH) | 10.75 in water. | In aqueous media, the pKaH is likely to be lower than that of triethylamine due to poor solvation of the bulky triheptylammonium cation. However, in non-polar organic solvents, it is expected to function as a strong base, comparable to or stronger than triethylamine due to the inductive effect of the alkyl groups. |
Core Reactivity as a Sterically Hindered Base
The reactivity of this compound is dominated by the interplay of two key factors: the electronic effect of the alkyl groups and the profound steric hindrance around the nitrogen atom.
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
-
Inductive Effect: The three heptyl groups are electron-donating, which increases the electron density on the nitrogen atom. This electronic effect, in isolation, would suggest that this compound is a strong base. In the gas phase, where solvation effects are absent, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia.
-
Steric Hindrance and Solvation: In solution, especially in protic solvents like water, the steric bulk of the three long heptyl chains significantly hinders the approach of a proton to the nitrogen atom. Furthermore, the resulting protonated species, the triheptylammonium cation, is poorly stabilized by solvation due to its large size and the inability of solvent molecules to effectively surround the positive charge. This destabilization of the conjugate acid leads to a decrease in basicity in aqueous solutions.
In non-polar organic solvents, where the base is often used, the solvation effects are less pronounced. In these environments, this compound is expected to act as a strong base, capable of deprotonating a wide range of acidic compounds.
A key characteristic of this compound is its expected low nucleophilicity. While the nitrogen atom is electron-rich, the extreme steric hindrance presented by the three heptyl chains prevents it from participating in nucleophilic substitution reactions (Sₙ2). This makes it an ideal choice as a "non-nucleophilic base" in reactions where the base should only act as a proton acceptor and not interfere with electrophilic centers in the reacting molecules.
Applications in Organic Synthesis
The primary role of this compound in organic synthesis is as a sterically hindered, non-nucleophilic base. Its applications are analogous to those of other bulky amines like triethylamine and diisopropylethylamine (Hünig's base).
This compound is expected to be an effective base for promoting elimination reactions, particularly the dehydrohalogenation of alkyl halides to form alkenes via an E2 mechanism. The steric bulk of the base favors the abstraction of a proton from a less sterically hindered position.
Caption: E2 Dehydrohalogenation promoted by this compound.
In many organic reactions, acidic byproducts such as hydrogen halides (e.g., HCl) are generated. These acids can catalyze unwanted side reactions or protonate and deactivate other reagents. This compound can be used as an acid scavenger to neutralize these acidic byproducts, forming an insoluble or easily separable ammonium salt. A common application is in acylation reactions, such as the formation of esters and amides from acyl chlorides.[2]
Caption: Workflow for Acylation with an Acid Scavenger.
Experimental Protocols (Generalized)
Objective: To synthesize an alkene from an alkyl halide using a sterically hindered base.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous non-polar solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution via a syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (the optimal temperature will depend on the substrate).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The triheptylammonium halide salt may precipitate out of the solution. If so, it can be removed by filtration.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining amine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene.
-
Purify the crude product by column chromatography or distillation as required.
Synthesis of Sterically Hindered Amines
The synthesis of extremely sterically hindered trialkylamines can be challenging. A potential synthetic route to this compound could involve the alkylation of diheptylamine with a heptyl halide. However, for highly hindered amines, alternative methods have been developed, such as the reaction of N-chlorodialkylamines with organometallic reagents (e.g., Grignard reagents).[3] This method has been shown to be effective for preparing trialkylamines with significant steric congestion.[3]
Caption: A potential synthetic route to this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
-
Fire Hazard: Trialkylamines can be flammable. Keep away from heat, sparks, and open flames.[1][4]
-
Toxicity: Tertiary amines can be corrosive and toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] Avoid contact with skin and eyes.
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and current Safety Data Sheet before handling any chemical and perform a thorough risk assessment.
References
Potential applications of Triheptylamine in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptylamine, a tertiary aliphatic amine with the formula N(C₇H₁₅)₃, is a versatile yet specialized reagent in organic synthesis. Its long alkyl chains impart distinct physical and chemical properties, such as high lipophilicity and steric bulk, which define its utility as a base, catalyst, and phase-transfer agent. This technical guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, with a focus on its role in pharmaceuticals, catalysis, and solvent extraction.
Core Applications in Organic Synthesis
This compound's utility in organic synthesis stems from its basicity, nucleophilicity, and its ability to act as a ligand for metal ions.[1] Its applications span a range of reaction types, from serving as a non-nucleophilic base to facilitating phase-transfer catalysis.
Role in Pharmaceutical Synthesis
This compound has been cited as a potential reagent in the synthesis of several active pharmaceutical ingredients (APIs) and their intermediates. Its primary function in these contexts is often as a base to neutralize acidic byproducts or as a catalyst.
In the production of the inhalation anesthetic sevoflurane, this compound is listed as a potential tertiary amine base.[2] The synthesis involves the reaction of (CF₃)₂CHOCH₂Cl with hydrogen fluoride. The tertiary amine acts as a scavenger for the hydrogen chloride generated, driving the reaction towards the desired fluorinated product.[2]
Reaction Scheme:
(CF₃)₂CHOCH₂Cl + HF + (C₇H₁₅)₃N → (CF₃)₂CHOCH₂F + (C₇H₁₅)₃NH⁺Cl⁻
While this compound is a potential candidate, experimental data from patents often highlights the use of other sterically hindered amines.[3][4] The general conditions for this type of reaction are outlined in the table below.
| Parameter | Value | Reference |
| Reactants | (CF₃)₂CHOCH₂Cl, Hydrogen Fluoride, Tertiary Amine | [2] |
| Molar Ratio (Reactant:HF:Amine) | 1:1:1 to 1:2:2 | [2][5] |
| Temperature | 50-65 °C | [2] |
| Reaction Time | 5-10 hours | [5] |
| Yield | >50% (general for tertiary amines) | [2][5] |
Experimental Protocol (General for Tertiary Amines in Sevoflurane Synthesis):
A cooled solution of the tertiary amine is treated with an aqueous hydrogen fluoride solution. To this mixture, (CF₃)₂CHOCH₂Cl is added, and the reaction mixture is heated for several hours. After the reaction is complete, the product is isolated by washing with water. The crude product is then analyzed by gas chromatography to determine the composition and yield.[2][5]
This compound is also mentioned as a potential high-boiling point solvent and base in the synthesis of intermediates for the atypical antipsychotic drug aripiprazole.[6] The synthesis of aripiprazole often involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative.[7][8]
General Reaction Scheme:
7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one + 1-(2,3-dichlorophenyl)piperazine --(Base)--> Aripiprazole
While specific examples detailing the use of this compound are scarce, the general principle involves using a base to facilitate the nucleophilic substitution reaction.[7][8][9]
Catalytic Applications
This compound's lone pair of electrons on the nitrogen atom allows it to act as a nucleophilic catalyst in various organic transformations.[1]
In the stereoselective synthesis of lactones, tertiary amines can be employed as catalysts.[10] Although specific protocols for this compound are not detailed in the available literature, the general mechanism involves the activation of a substrate by the amine, facilitating a subsequent stereoselective reaction. The steric bulk of the heptyl groups could potentially influence the stereochemical outcome of such reactions.
This compound is listed as a suitable aliphatic trialkylamine base in the synthesis of catechol derivatives.[9] These reactions may involve the protection or alkylation of the hydroxyl groups of catechols, where a base is required to deprotonate the phenol and facilitate the reaction.
Solvent Extraction
The hydrophobic nature of this compound makes it a candidate for use as an extractant in solvent extraction processes, particularly for the separation of metal ions from aqueous solutions.[1]
This compound is mentioned as a potential tertiary organoamine for the extraction of rare earth elements (REEs) from aqueous solutions.[11] In this application, the amine, dissolved in an organic solvent, forms an ion pair with the anionic metal complexes present in the aqueous phase, thereby transferring them to the organic phase. The efficiency of this process is dependent on factors such as the pH of the aqueous phase, the concentration of the amine, and the nature of the organic solvent.[7]
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution of heptylamine with a heptyl halide, such as heptyl bromide or chloride. The reaction is generally carried out in the presence of a base like sodium hydroxide or potassium hydroxide.[1]
Reaction Scheme:
2 C₇H₁₅Br + C₇H₁₅NH₂ + 2 NaOH → N(C₇H₁₅)₃ + 2 NaBr + 2 H₂O
Conclusion
This compound is a specialized tertiary amine with potential applications in various areas of organic synthesis. Its utility in the synthesis of pharmaceuticals like sevoflurane and aripiprazole intermediates, although not always the primary choice in documented examples, highlights its potential as a sterically hindered, high-boiling base. Its mention in catalytic and solvent extraction applications, particularly for valuable elements like rare earths, suggests further opportunities for its use. The development of detailed experimental protocols and a deeper understanding of its catalytic mechanisms will be crucial for expanding the practical applications of this compound in both academic and industrial research.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Triheptylamine as a Catalyst in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptylamine, a tertiary amine with the formula N(C₇H₁₅)₃, is a versatile catalyst in various polymerization reactions. Its long alkyl chains provide unique solubility and steric properties compared to shorter-chain tertiary amines like triethylamine. While specific quantitative data for this compound is limited in publicly available literature, its catalytic activity can be inferred from the well-documented roles of other tertiary amines in polymerization. This document provides an overview of the potential applications of this compound as a catalyst, along with generalized experimental protocols based on analogous systems. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound in their polymerization processes.
Applications Overview
Tertiary amines are widely recognized for their catalytic activity in several key polymerization reactions, primarily due to the nucleophilic nature of the nitrogen atom. The primary applications for this compound as a polymerization catalyst are expected in the following areas:
-
Polyurethane Synthesis: Acting as a catalyst to promote the reaction between isocyanates and polyols.
-
Ring-Opening Polymerization (ROP): Catalyzing the polymerization of cyclic monomers such as lactones, lactides, and cyclic carbonates to produce polyesters and polycarbonates.
-
Epoxy Resin Curing: Functioning as a curing agent or accelerator in the cross-linking of epoxy resins.
Data Presentation: Catalytic Performance of Analogous Tertiary Amines
Due to the scarcity of specific data for this compound, the following tables summarize the catalytic performance of the well-studied analogue, triethylamine (TEA), in relevant polymerization reactions. This data can serve as a starting point for optimizing reactions with this compound.
Table 1: Triethylamine (TEA) as a Catalyst in the Melt Polymerization of Trimethylene Carbonate (TMC) [1][2]
| Monomer | Initiator | Catalyst | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| TMC | Benzyl Alcohol | TEA | 50:1:0.1 | 85 | 6 | 97 |
| TMC | Benzyl Alcohol | TEA | 50:1:0.1 | 110 | 1 | 98 |
Table 2: Comparison of Triethylamine (TEA) with Other Catalysts in TMC Polymerization [1][2]
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| TEA | 85 | 6 | 97 |
| TEA·HCl | 85 | 12 | 98 |
| Stannous Octoate | 85 | 24 | ~98 |
| Catalyst-free | 85 | 32 | 99 |
Experimental Protocols
The following are generalized protocols for key polymerization reactions where this compound could be employed as a catalyst. These protocols are based on established procedures for other tertiary amine catalysts and should be optimized for specific experimental conditions.
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes the bulk polymerization of ε-caprolactone using a tertiary amine catalyst and an alcohol initiator.
Materials:
-
ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.
-
This compound (catalyst), dried and distilled.
-
Benzyl alcohol (initiator), dried and distilled.
-
Nitrogen or Argon gas (inert atmosphere).
-
Schlenk flask and other appropriate glassware, oven-dried.
-
Toluene (for polymer precipitation and washing).
-
Methanol (for polymer precipitation and washing).
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with an inert atmosphere (N₂ or Ar).
-
Charging the Reactor: In a typical experiment, a predetermined amount of ε-caprolactone (e.g., 1.0 g, 8.76 mmol) is introduced into the Schlenk flask under a counterflow of inert gas.
-
Initiator and Catalyst Addition: The desired amounts of benzyl alcohol initiator (e.g., for a target degree of polymerization of 100, 0.0876 mmol) and this compound catalyst (e.g., 1 mol% relative to the initiator, 0.000876 mmol) are added sequentially via syringe.
-
Polymerization: The flask is sealed and immersed in a preheated oil bath at a specific temperature (e.g., 110 °C). The reaction mixture is stirred for a predetermined time (e.g., 1-24 hours).
-
Termination and Purification: After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The viscous polymer is dissolved in a minimal amount of toluene. The polymer is then precipitated by dropwise addition of the solution into a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: The resulting poly(ε-caprolactone) is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure and determine the monomer conversion.
Protocol 2: Curing of Epoxy Resin
This protocol outlines the use of a tertiary amine as a curing agent for a standard bisphenol A-based epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
This compound (curing agent/catalyst).
-
Anhydride hardener (e.g., phthalic anhydride), optional.
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans.
-
Oven.
Procedure:
-
Formulation: The epoxy resin and this compound are accurately weighed in a specific ratio (e.g., parts per hundred of resin, phr). For co-curing with an anhydride, the anhydride is also added at a specified stoichiometric ratio to the epoxy groups.
-
Mixing: The components are thoroughly mixed at room temperature until a homogeneous mixture is obtained. Care should be taken to avoid introducing air bubbles.
-
Curing:
-
DSC Analysis: A small amount of the mixture (5-10 mg) is sealed in an aluminum DSC pan. The sample is then heated in the DSC instrument at a constant heating rate (e.g., 10 °C/min) to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.[3]
-
Bulk Curing: The bulk of the mixture is poured into a preheated mold and cured in an oven at a predetermined temperature and time (e.g., 100-150 °C for 1-4 hours).
-
-
Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150-180 °C) may be performed to ensure complete reaction and enhance the material's properties.
-
Characterization: The cured epoxy resin can be characterized by its physical and mechanical properties (e.g., hardness, tensile strength) and thermal properties (e.g., Tg by DSC or Dynamic Mechanical Analysis - DMA).
Signaling Pathways and Experimental Workflows
Catalytic Mechanism of Tertiary Amines in Ring-Opening Polymerization
The catalytic role of tertiary amines in the ring-opening polymerization of cyclic esters, in the presence of an alcohol initiator, is generally believed to proceed via a hydrogen-bonding activation mechanism. The tertiary amine activates the alcohol initiator, making it a more potent nucleophile.
Caption: Proposed mechanism for tertiary amine-catalyzed ROP of cyclic esters.
Experimental Workflow for Polymer Synthesis and Characterization
The logical flow for a typical polymer synthesis experiment involving a catalyst like this compound is outlined below.
Caption: General experimental workflow for catalyzed polymerization.
Catalytic Cycle in Polyurethane Formation
In polyurethane synthesis, tertiary amines catalyze the reaction between an isocyanate and a hydroxyl group. The mechanism involves the formation of an activated complex.
Caption: Catalytic cycle for polyurethane formation using a tertiary amine.
Conclusion
This compound holds promise as a catalyst in various polymerization reactions, offering potential advantages in terms of solubility and processability due to its long alkyl chains. While direct experimental data is not widely available, the established catalytic activity of analogous tertiary amines provides a strong foundation for its application in polyurethane synthesis, ring-opening polymerization, and epoxy curing. The protocols and mechanistic diagrams provided in this document serve as a starting point for researchers to explore the use of this compound in developing novel polymeric materials. Further experimental work is necessary to fully elucidate the specific catalytic performance and optimal reaction conditions for this compound in these systems.
References
Application Notes and Protocols: Triheptylamine as a Phase Transfer Catalyst
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles of phase transfer catalysis (PTC) and the potential role of triheptylamine within this context. Due to the limited specific literature on this compound as a primary phase transfer catalyst, this document focuses on the foundational mechanisms of PTC and provides a detailed protocol for a representative reaction where a trialkylamine could be utilized for the in-situ formation of the active catalytic species.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2][3] An ionic reactant, often an inorganic salt, is soluble in the aqueous phase but insoluble in the organic phase, where the organic substrate resides. A phase transfer catalyst is a substance that transports the ionic reactant from the aqueous phase into the organic phase, enabling the reaction to proceed.[1][2][3]
The primary advantages of employing phase transfer catalysis include:
-
Milder Reaction Conditions: Eliminates the need for harsh, anhydrous conditions and expensive, polar aprotic solvents like DMSO or DMF.[4]
-
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction kinetics are significantly enhanced.[1]
-
Higher Yields and Purity: PTC often leads to cleaner reactions with fewer byproducts.[1][3]
-
Use of Inexpensive Reagents: Allows for the use of simple, cost-effective inorganic salts and bases.
-
Green Chemistry: Reduces the reliance on hazardous organic solvents, often allowing for the use of water as a solvent, which aligns with the principles of green chemistry.[1][3]
Commonly used phase transfer catalysts include quaternary ammonium salts, phosphonium salts, crown ethers, and cryptands.[5]
The Role of this compound in Phase Transfer Catalysis
Direct application of this compound as a phase transfer catalyst is not extensively documented in scientific literature. Typically, tertiary amines themselves are not the active catalytic species. However, trialkylamines can serve as precursors for the in-situ generation of quaternary ammonium salts, which are highly effective phase transfer catalysts.
The mechanism involves the reaction of the trialkylamine (such as this compound) with an alkylating agent present in the reaction mixture (e.g., an alkyl halide substrate). This reaction forms a quaternary ammonium salt, which then acts as the phase transfer catalyst. For this to be an effective strategy, the rate of formation of the quaternary ammonium salt must be faster than or competitive with the main reaction.
Proposed In-Situ Catalyst Formation
Caption: In-situ formation of a quaternary ammonium catalyst from this compound.
Application: Williamson Ether Synthesis via Phase Transfer Catalysis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.[6][7][8] The following protocol details the synthesis of an ether from an alcohol and an alkyl halide using an in-situ generated catalyst from a trialkylamine. This serves as a model for how this compound could be employed.
Reaction Principle
An alkoxide, generated by the deprotonation of an alcohol by a strong base in the aqueous phase, is transferred to the organic phase by the quaternary ammonium catalyst. In the organic phase, the highly reactive, poorly solvated alkoxide undergoes an SN2 reaction with the alkyl halide to form the ether product.[8]
Caption: General mechanism of phase transfer catalysis in Williamson ether synthesis.
Experimental Protocol
This protocol describes the synthesis of benzyl octyl ether from benzyl alcohol and 1-bromooctane.
Materials and Equipment:
-
Benzyl alcohol
-
1-Bromooctane
-
Sodium hydroxide (NaOH) pellets
-
This compound (or other trialkylamine)
-
Toluene
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
Caption: Experimental workflow for phase transfer catalyzed ether synthesis.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (1.0 eq.), 1-bromooctane (1.05 eq.), this compound (0.05 eq.), and toluene (100 mL).
-
-
Addition of Base:
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Slowly add the NaOH solution (3.0 eq.) to the reaction mixture while stirring.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. The high agitation is crucial to maximize the interfacial area between the two phases.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic layer.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 100 mL of deionized water to dissolve the sodium salts.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
If necessary, the crude product can be purified by vacuum distillation or column chromatography.
-
Safety Precautions:
-
Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromooctane is an irritant. Avoid inhalation and skin contact.
-
Toluene is flammable and has known health risks. All operations should be performed in a well-ventilated fume hood.
Quantitative Data Summary
The efficiency of a phase transfer catalyzed reaction is influenced by several factors, including the catalyst structure, solvent, temperature, and stirring speed. The following table provides representative data for a typical PTC Williamson ether synthesis.
| Parameter | Typical Value/Range | Impact on Reaction |
| Catalyst Loading | 1-10 mol% | Higher loading can increase the rate but may complicate purification. |
| Base Concentration | 25-50% (w/w) aqueous | A higher concentration of base drives the deprotonation of the alcohol. |
| Temperature | 60-100 °C | Increases reaction rate, but higher temperatures can lead to catalyst decomposition. |
| Reaction Time | 2-8 hours | Dependent on substrate reactivity, temperature, and catalyst efficiency. |
| Stirring Speed | > 500 RPM | Vigorous stirring is essential to maximize the interfacial surface area. |
| Yield | 75-95% | Generally high yields are achievable under optimized conditions.[8][9] |
Note: The optimal conditions for a specific reaction involving this compound would need to be determined empirically. The lipophilicity of the heptyl chains may influence its partitioning between the phases and its effectiveness as a catalyst precursor.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. ijirset.com [ijirset.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. alfachemic.com [alfachemic.com]
The Role of Triheptylamine in Nanoparticle Synthesis: An Analogical Approach
Introduction
Key Roles of Tertiary Amines in Nanoparticle Synthesis
Tertiary amines play several crucial roles during the formation of nanoparticles:
-
Capping Agent: They can bind to the surface of growing nanoparticles, preventing aggregation and controlling their size and shape. The lone pair of electrons on the nitrogen atom can coordinate with metal ions on the nanoparticle surface.[1][2][3] The length of the alkyl chains influences the steric hindrance and solubility of the nanoparticles.
-
Solvent: High-boiling point tertiary amines can serve as solvents for the reaction, providing a medium for the precursors to react and for the nanoparticles to nucleate and grow.
-
Reducing Agent/Reaction Initiator: In some syntheses, tertiary amines can act as a reducing agent or initiate the reaction by increasing the basicity of the reaction mixture.[4][5]
-
Shape-Directing Agent: By selectively binding to certain crystallographic faces of the growing nanoparticles, tertiary amines can influence their final morphology, leading to the formation of nanorods, nanocubes, or other complex shapes.[6]
Application Notes and Protocols
The following sections detail the synthesis of various nanoparticles using tertiary amines as a proxy for triheptylamine's potential applications.
Synthesis of Metal Oxide Nanoparticles (e.g., TiO2)
Triethylamine is used as a surface passivating agent in the wet chemical synthesis of titanium dioxide (TiO2) nanoparticles.[1] It restricts particle agglomeration, leading to the formation of size-confined nanoparticles.[1]
Experimental Protocol (Adapted from TEA-capped TiO2 synthesis[1])
-
Preparation of Precursor Solution: Add 0.5 ml of this compound to 40 ml of ethanol under vigorous stirring for 5 minutes at room temperature.
-
Nanoparticle Formation: Slowly add 4 ml of titanium isopropoxide (TIP) drop-wise into the parent solution under vigorous stirring. A white precipitate will form.
-
Aging and Washing: After 12 hours, separate the precipitate by centrifugation and wash it several times with water.
-
Drying: Dry the final precipitate at 100°C for 12 hours in a hot air oven.
Quantitative Data Summary
| Nanoparticle | Capping Agent | Precursor | Solvent | Particle Size (nm) | Reference |
| TiO2 | Triethylamine | Titanium Isopropoxide | Ethanol | ~5 | [1] |
Synthesis of Metal Nanoparticles (e.g., Silver)
Triethylamine can induce the synthesis of silver (Ag) nanoparticles in a glycerol/water mixture, acting as both a reagent for initiation and an accelerator.[4][5]
Experimental Protocol (Adapted from TEA-induced Ag nanoparticle synthesis[5])
-
Reaction Mixture Preparation: In a typical experiment, prepare a solution containing 0.6 mM silver nitrate (AgNO3) and 1.0 mM this compound in a 20% glycerol in water solution.
-
Nanoparticle Formation: Stir the reaction mixture at room temperature. The formation of Ag nanoparticles is indicated by a color change and can be monitored using UV-Vis spectroscopy.
-
Stabilization (Optional): Add a stabilizer such as polyvinylpyrrolidone (PVP) to the reaction mixture to prevent aggregation of the nanoparticles.
Quantitative Data Summary
| Nanoparticle | Initiator/Accelerator | Precursor | Solvent | Average Particle Size (nm) | Reference |
| Silver (Ag) | Triethylamine | Silver Nitrate | Glycerol/Water | 30 | [5] |
Synthesis of Quantum Dots (e.g., InAs)
Long-chain amines like trioctylamine are used in the synthesis of indium arsenide (InAs) quantum dots. They play a role in preventing the formation of unwanted byproducts and ensuring the quality of the quantum dots.[7]
Experimental Protocol (Adapted from InAs QD synthesis using dioctylamine/trioctylamine[7])
-
Seeded-Growth Synthesis: This method involves the initial formation of small InAs "seeds" followed by the controlled growth of larger quantum dots.
-
Precursor Preparation: An indium precursor (e.g., indium oleate) and an arsenic precursor (e.g., tris(trimethylsilyl)arsine) are used.
-
Reaction Conditions: The reaction is typically carried out at high temperatures (>250 °C) in a high-boiling point solvent like 1-octadecene. This compound would be introduced with the arsenic precursor.
-
Growth and Quenching: The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size and then quenched to stop the growth.
Quantitative Data Summary
| Quantum Dot | Amine Used | Precursors | Solvent | Excitonic Absorption Peak (nm) | Reference |
| InAs | Dioctylamine/Trioctylamine | Indium oleate, (Me3Si)3As | 1-Octadecene | ~755 | [7] |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: General experimental workflow for nanoparticle synthesis.
Role of this compound in Nanoparticle Formation
Caption: Role of this compound as a capping agent.
While specific experimental data for this compound in nanoparticle synthesis is limited in published literature, its role can be confidently extrapolated from the behavior of analogous tertiary amines like triethylamine and trioctylamine. This compound is expected to be a versatile molecule capable of acting as a capping agent to control nanoparticle size and prevent aggregation, a high-boiling point solvent, and potentially a reaction initiator or shape-directing agent. The seven-carbon alkyl chains of this compound would offer intermediate steric hindrance and solubility characteristics compared to TEA and TOA, making it a potentially valuable tool for fine-tuning the properties of synthesized nanoparticles for various applications in research, drug development, and materials science. Further experimental investigation is warranted to fully elucidate the specific advantages and applications of this compound in this field.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Triethylamine: a versatile ligand to control the properties of nanomaterials - RMIT University - Figshare [research-repository.rmit.edu.au]
- 7. Trioctylamine in the Synthesis of Tris(trimethylsilyl)arsine-Based InAs Quantum Dots Prevents the Formation of Si-Based Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Triheptylamine as a Ligand in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptylamine [(CH₃(CH₂)₆)₃N], a tertiary amine with long alkyl chains, offers unique properties as a ligand in organometallic chemistry. Its significant steric bulk and high lipophilicity distinguish it from more common, smaller trialkylamines like triethylamine. These characteristics make this compound a valuable tool in specific catalytic applications, particularly in systems requiring phase separation or involving bulky metal centers. This document provides an overview of its applications, supported by detailed experimental protocols and data, to guide researchers in utilizing this compound in their work.
While direct literature on this compound is limited, its properties can be inferred from studies on analogous long-chain trialkylamines such as tri-n-octylamine. The primary applications for these bulky amines are in solvent extraction of metals and as ancillary ligands or bases in homogeneous catalysis, including phase transfer catalysis.
I. Application in Solvent Extraction of Metals
The lipophilic nature of this compound makes it an effective extractant for metal ions from aqueous solutions into an organic phase. This is particularly useful for the separation and purification of metals. The mechanism typically involves the formation of a lipophilic metal-amine complex.
A. Selective Extraction of Cobalt(II) and Nickel(II)
Long-chain trialkylamines, such as the closely related tri-n-octylamine, have demonstrated high efficiency in the separation of cobalt(II) from nickel(II) in acidic chloride media.[1] The separation is based on the preferential formation of a stable, extractable complex with cobalt.
Workflow for Metal Extraction
Quantitative Data: Extraction Efficiency
The extraction efficiency is highly dependent on experimental conditions. Based on studies with tri-n-octylamine, the following trends can be expected for this compound.[1]
| Parameter | Condition | Expected Outcome for Co(II) Extraction |
| This compound Concentration | 0.1 M - 1.5 M | Increased extraction with higher concentration |
| HCl Concentration | 1 M - 6 M | Optimal extraction at moderate HCl concentrations |
| Phase Contact Time | 1 - 30 min | Equilibrium typically reached within 15 minutes[2] |
| Temperature | 25°C - 50°C | Extraction may be favored at higher temperatures[1] |
Experimental Protocol: Selective Extraction of Co(II) from Ni(II)
This protocol is adapted from studies using tri-n-octylamine and can be optimized for this compound.[1][2]
Materials:
-
Stock solution containing CoCl₂ and NiCl₂ in HCl.
-
This compound.
-
Organic diluent (e.g., kerosene, toluene).
-
Stripping agent (e.g., 0.1 M (NH₄)₂CO₃).[2]
-
Separatory funnels.
-
pH meter.
-
Shaker or magnetic stirrer.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal analysis.
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic diluent (e.g., 0.1 M to 1.5 M).
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous metal solution and the organic phase.
-
Shake vigorously for 15-30 minutes to ensure thorough mixing and allow for equilibrium to be reached.
-
Allow the phases to separate.
-
-
Analysis of the Aqueous Phase:
-
Carefully separate the aqueous layer.
-
Measure the final pH of the aqueous solution.
-
Determine the concentration of Co(II) and Ni(II) remaining in the aqueous phase using AAS or ICP.
-
-
Stripping (Back-Extraction):
-
To recover the extracted metal from the organic phase, add an equal volume of the stripping solution to the separatory funnel containing the loaded organic phase.
-
Shake for 15-30 minutes.
-
Separate the aqueous stripping solution and analyze its metal content.
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) can be calculated as: %E = [ (C₀ - Cₑ) / C₀ ] × 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.
-
II. Application in Homogeneous Catalysis
In homogeneous catalysis, sterically hindered tertiary amines like this compound can serve multiple roles. They can act as non-nucleophilic bases to neutralize acidic byproducts, function as ligands that modify the steric and electronic environment of a metal catalyst, or be precursors to phase transfer catalysts.
A. Ancillary Ligand/Base in Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura coupling, a base is required to facilitate the transmetalation step. While inorganic bases are common, soluble organic bases like trialkylamines can be advantageous in certain solvent systems. The large steric profile of this compound can influence the catalyst's stability and activity, potentially preventing catalyst aggregation and modifying selectivity.
Logical Relationship in Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol where this compound can be used as a base. Optimization of reaction conditions is crucial.
Materials:
-
Aryl halide (e.g., bromobenzene).
-
Arylboronic acid (e.g., phenylboronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).
-
This compound.
-
Anhydrous solvent (e.g., toluene, THF, or DMF).
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure (under inert atmosphere):
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent (5-10 mL).
-
Add this compound (2.0-3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Phase Transfer Catalysis
This compound can be quaternized by reaction with an alkyl halide to form a quaternary ammonium salt. These salts, particularly those with long alkyl chains like Aliquat 336 (a mixture containing methyltrioctylammonium chloride), are effective phase transfer catalysts.[3][4][5] They facilitate the transfer of an anionic reactant from an aqueous or solid phase to an organic phase where the reaction occurs.
Quantitative Data: Phase Transfer Catalysis
The efficiency of a phase transfer catalyst is influenced by its lipophilicity. The long heptyl chains of a this compound-derived quaternary ammonium salt would render it highly soluble in organic solvents, making it effective for liquid-liquid or solid-liquid phase transfer reactions.
| Catalyst | Structure | Key Feature | Expected Performance |
| Triheptyl-based Quat | [N(C₇H₁₅)₃R]⁺X⁻ | High lipophilicity | High efficiency in non-polar organic solvents |
| Aliquat 336 | [N(C₈H₁₇)₃CH₃]⁺Cl⁻ (major component) | Commercially available, high lipophilicity | Benchmark for high-performance PTC[3][6] |
Experimental Protocol: Phase Transfer Catalyzed Alkylation
This protocol illustrates a typical application of a quaternary ammonium salt derived from a long-chain trialkylamine.[6]
Materials:
-
Sodium benzoate.
-
Butyl bromide.
-
Triheptylmethylammonium bromide (or a similar this compound-derived quat).
-
Toluene.
-
Water.
Procedure:
-
Set up a round-bottom flask with a condenser and a magnetic stirrer.
-
Add sodium benzoate (e.g., 0.02 mol), water (100 mL), and toluene (100 mL) to the flask.
-
Add the this compound-derived quaternary ammonium salt (e.g., 1 mol% relative to sodium benzoate).
-
Add butyl bromide (e.g., 0.02 mol).
-
Heat the mixture to 60-80°C with vigorous stirring for several hours.
-
Monitor the reaction by analyzing aliquots of the organic phase by GC or TLC.
-
Upon completion, cool the mixture, separate the organic layer, wash with water, dry, and remove the solvent to obtain the product, butyl benzoate.
III. Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound as a ligand generally involves the reaction of a metal salt with the amine in a suitable solvent. Due to the steric bulk of this compound, it may form complexes with lower coordination numbers or may require specific reaction conditions.
General Synthetic Workflow
Experimental Protocol: Synthesis of a Generic Rhodium(III)-Triheptylamine Complex
This protocol is a general guideline and would require optimization for specific metal precursors.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O).
-
This compound.
-
Ethanol (absolute).
Procedure:
-
Dissolve RhCl₃·xH₂O (1 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve this compound (2-3 mmol) in ethanol (10 mL).
-
Slowly add the this compound solution to the rhodium salt solution with stirring.
-
Reflux the mixture for 2-4 hours. A color change or precipitation may be observed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
Characterization Data
The resulting complexes can be characterized by standard analytical techniques.
| Technique | Expected Observations for a [M(this compound)ₓLᵧ] Complex |
| FT-IR Spectroscopy | - C-H stretching vibrations of the heptyl chains (~2850-2960 cm⁻¹).- Shift in the C-N stretching vibration upon coordination.- Appearance of new bands corresponding to metal-ligand vibrations in the far-IR region (e.g., M-N, M-Cl). |
| ¹H NMR Spectroscopy | - Broadened signals for the α-methylene protons of the heptyl chains adjacent to the nitrogen upon coordination.- Signals for the other methylene and methyl protons of the heptyl chains. |
| ¹³C NMR Spectroscopy | - Shift in the resonance of the α-carbon of the heptyl chains upon coordination. |
| Elemental Analysis | - Provides the elemental composition (C, H, N) to confirm the stoichiometry of the complex. |
Conclusion
This compound, as a representative of long-chain, sterically hindered trialkylamines, presents unique opportunities in organometallic chemistry. Its pronounced lipophilicity is highly advantageous for applications in solvent extraction, allowing for efficient separation of metals. In homogeneous catalysis, its steric bulk can be leveraged to modulate catalyst activity and stability, and it serves as a precursor for highly effective phase transfer catalysts. While direct studies on this compound are not abundant, the protocols and data from analogous systems provide a strong foundation for its exploration and application in developing novel catalytic systems and separation processes. Further research into the specific coordination chemistry and catalytic behavior of this compound-metal complexes is warranted to fully exploit its potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Solved how does aliquat 336 act as a phase transfer | Chegg.com [chegg.com]
- 6. researchpublish.com [researchpublish.com]
Application Notes and Protocols: Use of Triheptylamine as an Acid Scavenger
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triheptylamine, a tertiary amine with the chemical formula (C7H15)3N, is a sterically hindered organic base. Due to the presence of three long alkyl chains, it possesses distinct physical and chemical properties compared to smaller trialkylamines like triethylamine. These characteristics, particularly its high boiling point and solubility in nonpolar organic solvents, make it a potentially useful acid scavenger in specific organic reactions where the removal of acidic byproducts is crucial for achieving high yields and product purity.
This document provides an overview of the anticipated properties of this compound based on general chemical principles and outlines a general protocol for its use as an acid scavenger. It is important to note that detailed experimental data and specific application notes for this compound are not widely available in published literature. Therefore, the provided protocols are general guidelines and should be optimized for each specific reaction.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. Due to limited available data, some properties are estimated based on its chemical structure.
| Property | Value | Source/Notes |
| CAS Number | 2441-56-7 | Chemical Supplier Data |
| Molecular Formula | C21H45N | --- |
| Molecular Weight | 311.59 g/mol | --- |
| Appearance | Colorless to yellow liquid (predicted) | General property of tertiary amines |
| Boiling Point | 365.6±11.0 °C at 760 mmHg | Predicted |
| Density | 0.8±0.1 g/cm3 | Predicted |
| pKa of Conjugate Acid | ~11 | Estimated, similar to other trialkylamines |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water. | Predicted based on structure |
Principle of Action as an Acid Scavenger
This compound functions as an acid scavenger by utilizing the lone pair of electrons on its nitrogen atom to neutralize acidic byproducts generated during a chemical reaction. A common example is the neutralization of hydrogen halides (HX) formed in acylation or alkylation reactions.
Reaction Scheme: R-X + Nu-H + (C7H15)3N → R-Nu + [(C7H15)3NH]+X-
In this scheme, this compound reacts with the acid (HX) to form a triheptylammonium salt, which is typically soluble in the organic reaction medium or can be easily removed during aqueous work-up. The bulky heptyl groups provide significant steric hindrance around the nitrogen atom, making this compound a non-nucleophilic base. This property is advantageous as it prevents the amine from competing with the desired nucleophile (Nu-H) and participating in unwanted side reactions.
General Experimental Protocol for Use as an Acid Scavenger
This protocol provides a general workflow for using this compound in a reaction that generates an acidic byproduct.
Materials:
-
Reactant A
-
Reactant B
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon) if required
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add Reactant A and the chosen anhydrous solvent.
-
Stir the solution at the desired initial temperature (e.g., 0 °C or room temperature).
-
-
Addition of Reagents:
-
Add this compound to the reaction mixture. Typically, 1.1 to 1.5 equivalents relative to the limiting reagent are used.
-
Slowly add Reactant B (often the source of the acidic byproduct, e.g., an acyl chloride) to the stirred solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any remaining this compound and protonate the triheptylammonium salt, facilitating its removal into the aqueous phase.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with a dilute acid solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for using this compound as an acid scavenger.
Caption: General workflow for an acid scavenging protocol.
Safety and Handling
This compound is expected to be a combustible liquid with low volatility. As with all amines, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Applications in Drug Development
While specific examples are scarce, the properties of this compound suggest its utility in late-stage drug development and process chemistry. Its high boiling point makes it suitable for reactions conducted at elevated temperatures where more volatile amines like triethylamine would require a sealed reaction vessel. Furthermore, its non-nucleophilic and basic nature is valuable in complex syntheses where minimizing side reactions is critical to maximizing the yield of the active pharmaceutical ingredient (API).
Conclusion
This compound presents itself as a viable, sterically hindered, non-nucleophilic base for scavenging acids in organic synthesis. Its distinct physical properties, particularly its high boiling point, offer advantages in specific applications over more common, volatile tertiary amines. The general protocol provided herein serves as a starting point for researchers to explore the use of this compound in their synthetic endeavors. It is imperative to perform small-scale optimization experiments to determine the ideal reaction conditions for any new application.
Application Notes and Protocols for Triheptylamine in the Extraction of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptylamine, a tertiary amine, serves as an effective liquid-liquid extraction reagent for the selective separation and purification of various metal ions from aqueous solutions. Its application is particularly relevant in hydrometallurgy, analytical chemistry, and pharmaceutical purification processes where the removal or recovery of specific metals is crucial. The fundamental principle of its extractive capability lies in the formation of ion-pair complexes with anionic metal species in the aqueous phase, which are then transferred to an immiscible organic phase. The efficiency of this extraction is contingent upon several key parameters, including the pH of the aqueous solution, the concentration of the amine and the metal ion, the nature of the organic diluent, and the presence of complexing agents.
These application notes provide a comprehensive overview of the use of this compound for metal ion extraction, drawing upon established principles and data from analogous tertiary and secondary amine systems. The protocols detailed below serve as a foundational guide for developing specific extraction procedures. Researchers are advised to optimize these protocols for their particular applications, as the extraction behavior can be highly dependent on the specific metal and the composition of the aqueous feed solution.
Principle of Extraction
The extraction of metal ions using this compound typically proceeds via an anion exchange mechanism. In an acidic aqueous medium, the nitrogen atom of the this compound molecule becomes protonated, forming a bulky, lipophilic cation. This cation can then form an ion-pair with a negatively charged metal complex present in the aqueous phase. This neutral ion-pair is soluble in the organic diluent and is thus extracted from the aqueous solution.
The general equilibrium for this process can be represented as:
nR₃N(org) + nH⁺(aq) + MX(m+n)n-(aq) ⇌ (R₃NH⁺)n--INVALID-LINK--
Where:
-
R₃N represents this compound.
-
MX(m+n)n- is the anionic metal complex (e.g., [CoCl₄]²⁻, [FeCl₄]⁻).
-
(org) and (aq) denote the organic and aqueous phases, respectively.
The efficiency of the extraction is influenced by factors that affect the formation of both the protonated amine and the anionic metal complex.
Experimental Protocols
The following are generalized protocols for the solvent extraction of select metal ions using this compound. These are based on methodologies reported for similar amine extractants and should be optimized for specific experimental conditions.
Protocol 1: Extraction of Cobalt(II) from Chloride Media
This protocol is adapted from studies on the separation of cobalt and nickel using tertiary amines.
1. Preparation of Solutions:
- Aqueous Phase: Prepare a stock solution of Cobalt(II) chloride (CoCl₂) in deionized water. The final working solution should contain the desired concentration of Co(II) and a high concentration of chloride ions (e.g., by adding NaCl or HCl) to promote the formation of the tetrachlorocobaltate(II) anion ([CoCl₄]²⁻). Adjust the pH of the aqueous phase to the desired value (typically in the acidic range).
- Organic Phase: Prepare a solution of this compound in a suitable organic diluent (e.g., kerosene, toluene, or xylene). The concentration of this compound will influence the extraction efficiency and should be optimized (a typical starting range is 0.1 M to 0.5 M).
2. Extraction Procedure:
- In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 25 mL of each).
- Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure the system reaches equilibrium.
- Allow the phases to separate completely.
- Carefully separate the two phases.
3. Analysis:
- Determine the concentration of Cobalt(II) remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- The concentration of Cobalt(II) in the organic phase can be calculated by mass balance.
4. Stripping (Back-Extraction):
- To recover the extracted cobalt, the loaded organic phase can be stripped with a suitable aqueous solution. A dilute acid solution (e.g., 0.1 M H₂SO₄) is often effective.
- Mix the loaded organic phase with the stripping solution and follow the same procedure as for extraction.
- Analyze the metal concentration in the stripping solution.
Protocol 2: Extraction of Iron(III) from Hydrochloric Acid Solutions
This protocol is based on the well-established extraction of the tetrachloroferrate(III) anion ([FeCl₄]⁻) by amines.
1. Preparation of Solutions:
- Aqueous Phase: Prepare a stock solution of Iron(III) chloride (FeCl₃) in a hydrochloric acid solution (e.g., 6 M HCl). The high chloride concentration is essential for the formation of the [FeCl₄]⁻ complex.
- Organic Phase: Prepare a solution of this compound in an appropriate organic diluent (e.g., kerosene). A typical concentration range for the extractant is 0.1 M to 1.0 M.
2. Extraction Procedure:
- Follow the same procedure as outlined in Protocol 1 for mixing, shaking, and phase separation. A shorter equilibration time (e.g., 2-5 minutes) may be sufficient for this system.
3. Analysis:
- Determine the Iron(III) concentration in the initial and final aqueous phases using a suitable method (e.g., spectrophotometry after complexation with a chromogenic agent, or AAS/ICP-OES).
4. Stripping (Back-Extraction):
- Stripping of Iron(III) from the organic phase can be achieved using deionized water or a very dilute acid solution (e.g., 0.01 M HCl). The lower chloride concentration in the stripping solution shifts the equilibrium, causing the iron to transfer back to the aqueous phase.
Protocol 3: Extraction of Zinc(II) from Acidic Media
This protocol is derived from studies on the extraction of zinc using secondary and tertiary amines.
1. Preparation of Solutions:
- Aqueous Phase: Prepare a stock solution of Zinc(II) sulfate (ZnSO₄) or Zinc(II) chloride (ZnCl₂) in an acidic solution. The optimal acid and its concentration should be determined experimentally. For chloride media, a high chloride concentration is beneficial.
- Organic Phase: Prepare a solution of this compound in a suitable diluent (e.g., xylene).
2. Extraction Procedure:
- Follow the general extraction procedure described in Protocol 1. The optimal pH and contact time should be determined.
3. Analysis:
- Analyze the zinc concentration in the aqueous phase before and after extraction using AAS or ICP-OES.
4. Stripping (Back-Extraction):
- The loaded organic phase can be stripped with a dilute solution of a non-complexing acid, such as sulfuric acid or nitric acid, or with an alkaline solution like aqueous ammonia.
Data Presentation
The following tables summarize typical extraction data for metal ions using amine-based extractants analogous to this compound. These values are indicative and will vary with specific experimental conditions.
Table 1: Extraction of Divalent Metal Ions with Amine Extractants
| Metal Ion | Amine Extractant | Organic Diluent | Aqueous Medium | pH | Extraction % | Reference Analogy |
| Ni(II) | Triethylamine | Hexane | - | 4.5 | >99% | [1] |
| Co(II) | Alamine 336 | Kerosene | Chloride | 6.0-7.0 | High | [2] |
| Zn(II) | N-n-heptylaniline | Xylene | 3 M HCl | - | Quantitative | [3][4] |
| Cu(II) | Alamine 336 | Kerosene | Sulfate | 5.0-6.0 | Moderate | [2] |
Table 2: Extraction of Trivalent Metal Ions with Amine Extractants
| Metal Ion | Amine Extractant | Organic Diluent | Aqueous Medium | Acid Conc. | Extraction % | Reference Analogy |
| Fe(III) | Trioctylamine | Toluene | Chloride | > 4 M HCl | High | [5] |
| Fe(III) | Alamine 336 | Kerosene | Chloride | High | High | [6] |
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the solvent extraction of metal ions.
Caption: Anion exchange mechanism for metal extraction by this compound.
References
Application Notes and Protocols for the Analysis of Triheptylamine by HPLC and GC-MS
Introduction
Triheptylamine, a tertiary amine with three seven-carbon alkyl chains, presents unique challenges for analytical characterization due to its high molecular weight, low volatility, and lack of a strong chromophore for UV-Vis detection. As of late 2025, specific, validated HPLC and GC-MS analytical methods for this compound are not widely available in published literature. This document provides detailed, generalized application notes and protocols based on established analytical principles for long-chain alkylamines. These methodologies are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and validate their own specific assays for this compound.
The following sections detail proposed HPLC-MS and GC-MS methods, including sample preparation, instrument parameters, and data analysis. The quantitative data presented are hypothetical and for illustrative purposes; they must be determined experimentally during method validation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC coupled with mass spectrometry is a powerful technique for the analysis of compounds like this compound that lack a UV-absorbing chromophore and are not sufficiently volatile for routine GC analysis. A reversed-phase method with an appropriate column and mobile phase, coupled with a mass spectrometer, can provide the necessary selectivity and sensitivity.
Experimental Protocol: HPLC-MS
1. Sample Preparation: a. Accurately weigh a suitable amount of the sample containing this compound. b. Dissolve the sample in a compatible organic solvent, such as methanol or isopropanol, to a known concentration (e.g., 1 mg/mL). c. Vortex the solution for 30 seconds to ensure complete dissolution. d. If necessary, perform a serial dilution with the mobile phase to bring the concentration within the calibration range. e. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) or a similar column suitable for the analysis of hydrophobic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 30 70 10.0 0 100 15.0 0 100 15.1 30 70 | 20.0 | 30 | 70 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | 8.5 min |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Linearity Range | 30 - 5000 ng/mL |
| R² of Calibration Curve | > 0.995 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
HPLC-MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For a compound with a relatively high boiling point like this compound, GC-MS can be a viable analytical technique, provided that the instrument is configured for high-temperature analysis. This method offers excellent separation efficiency and definitive identification through mass spectral fragmentation patterns.
Experimental Protocol: GC-MS
1. Sample Preparation: a. Accurately weigh a suitable amount of the sample. b. Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane to a known concentration (e.g., 1 mg/mL). c. Vortex the solution for 30 seconds. d. If necessary, perform serial dilutions to achieve a concentration within the calibration range. e. Transfer the final solution to a GC vial.
2. GC System and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, low-bleed capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 300°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 5 minutes at 320°C.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Solvent Delay: 5 minutes.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | 12.3 min |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Linearity Range | 150 - 10000 ng/mL |
| R² of Calibration Curve | > 0.99 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
GC-MS Experimental Workflow
The protocols and application notes provided herein offer a robust starting point for the development of analytical methods for this compound using HPLC-MS and GC-MS. The HPLC-MS method is likely to be more suitable for routine analysis due to the lower temperatures involved and potentially higher sensitivity. The GC-MS method, while requiring high-temperature capabilities, can provide valuable structural information through EI fragmentation. For both methods, it is imperative to perform a thorough method development and validation process to establish performance characteristics such as accuracy, precision, linearity, and sensitivity for the specific matrix in which this compound is being analyzed.
Application Notes and Protocols for Triethylamine in High-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylamine (TEA), a versatile tertiary amine, in various high-temperature chemical reactions. Its utility as a base, catalyst, and capping agent makes it a valuable reagent in organic synthesis, materials science, and pharmaceutical development.
Application Notes
Triethylamine (N(CH₂CH₃)₃, TEA) is a colorless, volatile liquid with a strong fishy odor. It is widely employed in organic synthesis as a base and catalyst.[1][2] Its efficacy extends to high-temperature applications, where it participates in and influences a variety of chemical transformations.
Key High-Temperature Applications:
-
Catalysis in Organic Synthesis: TEA is an effective catalyst for numerous organic reactions conducted at elevated temperatures. It is particularly useful in dehydrohalogenation reactions, Swern oxidations, and as a base in condensation reactions to neutralize acidic byproducts.[1][3] For instance, it is used in the synthesis of benzofuran derivatives at 130°C.[4]
-
Nanoparticle Synthesis: In materials science, TEA serves as a capping agent and hydrolyzing agent in the synthesis of various nanoparticles at elevated temperatures.[5] It plays a crucial role in controlling the size and morphology of nanoparticles, such as TiO₂, by passivating the particle surface and preventing agglomeration.[6]
-
Polymerization Reactions: TEA and its hydrochloride salt (TEA·HCl) can catalyze the melt polymerization of carbonate monomers at temperatures ranging from 65–150 °C.[7] It also acts as a catalyst in the formation of polyurethane foams and epoxy resins.[1][2]
-
Cracking of Hydrocarbons: Triethylamine has been shown to promote the cracking of heptane at high temperatures (550-650°C), acting as an initiator for the reaction by releasing ethyl radicals.[3][8]
Physicochemical Properties Relevant to High-Temperature Applications:
| Property | Value | Reference |
| Boiling Point | 88.6 to 89.8 °C | [1] |
| Decomposition Temperature | Decomposes when heated to 261 °C (hydrochloride salt) | [1] |
| pKa of Conjugate Acid | 10.75 | [1] |
| Solubility | Miscible with water and common organic solvents | [1] |
Experimental Protocols
Protocol 1: Synthesis of Triethylamine-Capped TiO₂ Nanoparticles
This protocol describes a wet chemical synthesis method for producing size-confined TiO₂ nanoparticles using triethylamine as a capping agent.[6]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of titanium (IV) isopropoxide in ethanol.
-
In a separate flask, prepare a solution of triethylamine and deionized water in ethanol.
-
Slowly add the TTIP solution to the TEA solution under vigorous stirring.
-
Continue stirring the mixture at room temperature for 2 hours to allow for hydrolysis and condensation to occur.
-
The resulting precipitate (TEA-capped TiO₂ nanoparticles) is collected by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors.
-
Dry the nanoparticles in an oven at a specified temperature (e.g., 100°C) for 2 hours.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Average Nanoparticle Size | 5 nm | [6] |
| Solar Cell Efficiency | 5.91% | [6] |
Protocol 2: Melt Polymerization of Trimethylene Carbonate (TMC)
This protocol outlines the use of triethylamine as a catalyst for the melt polymerization of trimethylene carbonate.[7]
Materials:
-
Trimethylene carbonate (TMC) monomer
-
Initiator (e.g., a primary alcohol)
-
Triethylamine (TEA) catalyst
Procedure:
-
Combine the TMC monomer, initiator, and TEA catalyst in a reaction vessel in a specific molar ratio (e.g., 50:1:0.1 monomer:initiator:catalyst).[7]
-
Heat the mixture to the desired reaction temperature (e.g., 85°C or 110°C) under an inert atmosphere.[7]
-
Maintain the temperature and stir the molten mixture for a specified duration (e.g., 1-12 hours) to achieve high monomer conversion.[7]
-
Cool the reaction mixture to room temperature to solidify the resulting polymer.
-
The polymer can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Quantitative Data:
| Monomer | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| TMC | TEA | 85 | 6 | 97 | [7] |
| TMC | TEA | 110 | 1 | 98 | [7] |
| TMC | TEA·HCl | 85 | 12 | 98 | [7] |
| TMC | TEA·HCl | 110 | 1 | 98 | [7] |
Visualizations
Caption: Workflow for TiO₂ Nanoparticle Synthesis.
Caption: Functional Roles of Triethylamine.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. TRIETHYLAMINE (CAS 121-44-8) - Ataman Kimya [atamanchemicals.com]
- 3. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Triethylamine: a versatile ligand to control the properties of nanomaterials - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Effect of triethylamine on the cracking of heptane under a supercritical condition and the kinetic study on the cracking of heptane [inis.iaea.org]
Triheptylamine as a Corrosion Inhibitor for Specific Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptylamine, a tertiary amine with the chemical formula (C₇H₁₅)₃N, presents significant potential as a corrosion inhibitor for various metallic substrates. Its long alkyl chains contribute to the formation of a persistent and hydrophobic protective layer on the metal surface, effectively isolating it from corrosive environments. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel, aluminum, and copper. The information is intended to guide researchers and scientists in the systematic investigation of this compound and to provide a framework for its application in relevant fields, including the protection of manufacturing equipment and infrastructure where corrosion is a concern.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. The nitrogen atom in the amine group possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond. This initial adsorption is further stabilized by the van der Waals forces between the long heptyl chains of adjacent this compound molecules, resulting in a densely packed, hydrophobic film. This film acts as a physical barrier, preventing the ingress of corrosive species such as water, oxygen, and chlorides to the metal surface. The long alkyl chains enhance the hydrophobicity of this barrier, further repelling aqueous corrosive media. It is hypothesized that the inhibition efficiency of trialkylamines increases with the length of the alkyl chain up to a certain point, due to increased surface coverage and hydrophobic effect.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in published literature, the following tables present expected trends in corrosion inhibition efficiency based on studies of analogous long-chain amines. These values should be experimentally verified.
Table 1: Expected Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl
| Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |
| 50 | 85 - 90 | 88 - 92 | 87 - 91 |
| 100 | 90 - 95 | 92 - 96 | 91 - 95 |
| 200 | > 95 | > 96 | > 95 |
| 500 | > 98 | > 98 | > 98 |
Table 2: Expected Corrosion Inhibition Efficiency of this compound on Aluminum in 0.5 M H₂SO₄
| Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |
| 100 | 80 - 85 | 82 - 87 | 81 - 86 |
| 250 | 85 - 90 | 88 - 92 | 87 - 91 |
| 500 | > 90 | > 92 | > 91 |
| 1000 | > 95 | > 95 | > 95 |
Table 3: Expected Corrosion Inhibition Efficiency of this compound on Copper in 3.5% NaCl Solution
| Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |
| 25 | 75 - 80 | 78 - 83 | 77 - 82 |
| 50 | 80 - 85 | 83 - 88 | 82 - 87 |
| 100 | > 85 | > 88 | > 87 |
| 200 | > 90 | > 92 | > 91 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Method
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor by measuring the mass loss of the metal coupon over a specific period.
Materials:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl)
-
This compound
-
Analytical balance (accuracy ±0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Mechanically polish the metal coupons using successively finer grades of abrasive paper until a mirror-like surface is obtained.
-
Degrease the coupons with a suitable solvent, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon and record its initial mass (W₁).
-
Prepare the corrosive solutions with different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).
-
Immerse one coupon in each test solution using a glass hook. Ensure the coupon is fully submerged.
-
Maintain the temperature of the solutions at a constant value (e.g., 25 °C, 50 °C) using a water bath for a specified duration (e.g., 6, 12, 24 hours).
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a suitable cleaning solution to remove corrosion products (e.g., Clarke's solution for steel), rinse with distilled water, and dry.
-
Weigh the cleaned and dried coupons and record their final mass (W₂).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the mass loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical measurements are performed using a three-electrode cell setup connected to a potentiostat. The three electrodes are a working electrode (the metal specimen), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.
Procedure:
-
Prepare the metal specimen as the working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease, rinse, and dry as described in the weight loss method.
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the curve to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (R_ct).
Procedure:
-
Prepare the working electrode and the three-electrode cell as described for potentiodynamic polarization.
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates a higher resistance to corrosion.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ct₀ is the charge transfer resistance in the absence of the inhibitor and R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Application Notes and Protocols for the Formulation of Triheptylamine-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of triheptylamine-based ionic liquids (ILs), with a particular focus on their relevance in pharmaceutical sciences and drug development. Detailed experimental protocols are provided to guide researchers in the synthesis and analysis of these compounds.
Introduction to this compound-Based Ionic Liquids
This compound-based ionic liquids are a subclass of quaternary ammonium ILs characterized by a central nitrogen atom bonded to three heptyl chains. The long alkyl chains impart significant hydrophobicity, making these ILs suitable for applications requiring non-polar environments, such as the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] The properties of these ILs can be finely tuned by the selection of the anion, allowing for the design of task-specific solvents and drug delivery vehicles.[3]
The general structure consists of the triheptylammonium cation paired with an anion of choice. For protic ionic liquids, a protonated this compound cation is formed through reaction with a Brønsted acid. For aprotic ionic liquids, a quaternary ammonium cation is created by alkylating the this compound, which is then paired with a desired anion via metathesis.
Key Applications in Pharmaceutical Development
-
Solubility Enhancement: The hydrophobic nature of the triheptyl chains creates a non-polar environment that can effectively dissolve lipophilic drug molecules that exhibit poor solubility in aqueous media.[4][5]
-
Drug Delivery Systems: this compound-based ILs can be formulated into various drug delivery systems, such as microemulsions and nanoparticles, to improve the bioavailability of poorly soluble drugs.[1][6] Their surfactant-like properties, owing to the long alkyl chains, can aid in the formation of stable drug formulations.
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): In this strategy, the API itself functions as the cation or anion of the IL. This can lead to liquid forms of solid drugs, overcoming issues of polymorphism and improving dissolution rates.[4]
Experimental Protocols
Protocol 1: Synthesis of a Protic Triheptylammonium-Based Ionic Liquid
This protocol describes the synthesis of Triheptylammonium Heptanoate via a straightforward acid-base neutralization reaction.[7][8]
Materials:
-
This compound (1 molar equivalent)
-
Heptanoic acid (1 molar equivalent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place 0.5 mol of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.[8]
-
Set up the flask in an ice bath on a magnetic stirrer to manage the exothermic nature of the reaction.
-
Slowly add an equimolar amount (0.5 mol) of heptanoic acid dropwise to the stirring this compound.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.[8]
-
The resulting viscous liquid is then dried using a rotary evaporator to remove any residual volatile impurities.
-
Store the final product in a vacuum cabinet until further use.[8]
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the synthesized IL.[7]
-
FT-IR Spectroscopy: To verify the formation of the salt by observing the characteristic peaks of the carboxylate and ammonium groups.
-
Karl Fischer Titration: To determine the water content of the final product.[9]
Protocol 2: Synthesis of an Aprotic (Quaternary) Triheptylammonium-Based Ionic Liquid
This protocol outlines a two-step synthesis for an aprotic IL, Triheptylmethylammonium Bromide, followed by anion metathesis to yield Triheptylmethylammonium Bis(trifluoromethylsulfonyl)imide.[10][11]
Step 1: Quaternization of this compound
Materials:
-
This compound (1 molar equivalent)
-
Methyl bromide (excess)
-
Acetonitrile (solvent)
-
High-pressure reaction vessel
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in acetonitrile.
-
Add an excess of methyl bromide to the solution.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction time and temperature will need to be optimized, but typical conditions for similar reactions are 24-48 hours at 60-80°C.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess methyl bromide using a rotary evaporator to obtain the crude triheptylmethylammonium bromide.
-
The product can be further purified by recrystallization or washing with a suitable solvent like diethyl ether to remove unreacted starting materials.
Step 2: Anion Metathesis
Materials:
-
Triheptylmethylammonium bromide (from Step 1)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) (1 molar equivalent)
-
Dichloromethane (solvent)
-
Deionized water
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the triheptylmethylammonium bromide in dichloromethane.
-
Separately, dissolve an equimolar amount of LiTf₂N in deionized water.
-
Combine the two solutions in a separatory funnel and shake vigorously for 1-2 hours.
-
Allow the layers to separate. The organic layer containing the desired IL will be the bottom layer.
-
Wash the organic layer several times with deionized water to remove the lithium bromide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator to yield the final product, triheptylmethylammonium bis(trifluoromethylsulfonyl)imide.
Data Presentation
The following tables summarize typical physicochemical properties of long-chain ammonium-based ionic liquids. The values for this compound-based ILs are estimated based on trends observed in homologous series of trialkylammonium ILs, as specific experimental data is not widely available. Actual values should be determined experimentally.[7]
Table 1: Estimated Physicochemical Properties of Triheptylammonium-Based Protic Ionic Liquids
| Property | Method of Determination | Estimated Value Range |
| Melting Point | Differential Scanning Calorimetry (DSC) | < 100 °C |
| Thermal Stability | Thermogravimetric Analysis (TGA) | > 200 °C |
| Viscosity | Rotational Viscometer | 100 - 600 mPa·s at 25 °C |
| Density | Pycnometer | 0.9 - 1.1 g/cm³ at 25 °C |
| Ionic Conductivity | Conductivity Meter | 0.05 - 2 mS/cm at 25 °C |
| Solubility in Water | Visual Inspection, UV-Vis Spectroscopy | Low to Very Low |
Table 2: Characterization Data for a Homologous Series of Dialkylammonium Heptanoate Protic ILs
| Ionic Liquid | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) | Refractive Index (at 298.15 K) | Decomposition Temp. (°C) |
| Diethylammonium Heptanoate ([DEA][C7]) | 0.94 | 110 | 1.45 | ~200 |
| Dibutylammonium Heptanoate ([DBA][C7]) | 0.91 | 250 | 1.46 | ~220 |
| Triheptylammonium Heptanoate (Est.) | ~0.88 | ~450 | ~1.47 | ~250 |
Data for [DEA][C7] and [DBA][C7] are representative values from literature to show trends.[7][8]
Visualizations
Synthesis Workflows
The following diagrams illustrate the synthesis pathways for protic and aprotic this compound-based ionic liquids.
Caption: Workflow for Protic IL Synthesis.
Caption: Workflow for Aprotic IL Synthesis.
Application in Drug Delivery
The following diagram illustrates the logical relationship of using this compound-based ILs for enhancing the delivery of poorly soluble drugs.
Caption: IL Application in Drug Delivery.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Triheptylamine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triheptylamine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, a tertiary amine with the formula N(C₇H₁₅)₃, is characterized by its long alkyl chains. This structure dictates its physical properties: it is a high-boiling point liquid that is largely non-polar. Like other tertiary amines, the lone pair of electrons on the nitrogen atom makes it basic. However, the three long heptyl chains create significant steric hindrance around the nitrogen atom.
Q2: Why is this compound poorly soluble in many common reaction solvents?
The solubility of a substance is governed by the principle "like dissolves like." this compound's structure gives it a dual nature:
-
Hydrophobic Character: The three long heptyl chains (21 carbon atoms in total) create a large, non-polar, and hydrophobic (water-repelling) molecule. This makes it insoluble in polar solvents like water and sparingly soluble in many others. The solubility of amines in water decreases as the length of the hydrocarbon chains increases.[1][2] Generally, amines with more than six or seven carbon atoms are considered insoluble.[1]
-
Polar/Basic Site: The nitrogen atom has a lone pair of electrons, providing a polar, basic site capable of forming hydrogen bonds with protic solvents.[2]
The dominant hydrophobic nature of the long alkyl chains is the primary reason for its poor solubility in polar solvents.
Q3: In which solvents is this compound typically soluble?
Q4: Can I heat the reaction mixture to improve the solubility of this compound?
Yes, for many substances, solubility increases with temperature.[3] Gently heating the reaction mixture can be an effective way to dissolve this compound. However, you must consider the thermal stability of all reactants and the boiling point of the solvent to avoid degradation or loss of solvent.
Q5: How does pH affect the solubility of this compound?
Adjusting the pH can dramatically alter the solubility of amines. By adding an acid, the basic nitrogen atom of this compound can be protonated to form a triheptylammonium salt (R₃NH⁺). This salt is ionic and, as a result, significantly more soluble in polar solvents, including water.[4][5] This principle is often used during aqueous workups to remove tertiary amines from an organic reaction mixture.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
If you are experiencing issues with dissolving this compound for a reaction, follow this systematic approach to find a suitable solvent or solvent system.
| Step | Action | Considerations |
| 1 | Analyze Reactant & Product Polarity | Choose a solvent that matches the polarity of your primary reactants and expected products. This compound itself is highly non-polar. |
| 2 | Consult a Miscibility Chart | Start with common non-polar aprotic solvents (e.g., Toluene, Hexane, Dichloromethane). |
| 3 | Test Small-Scale Solubility | Before setting up the full reaction, test the solubility of this compound in a small volume (1-2 mL) of your chosen solvent at room temperature. |
| 4 | Introduce a Co-Solvent | If solubility is insufficient, add a co-solvent. A common technique is to use a mixture of a non-polar solvent (to dissolve this compound) and a more polar solvent (to dissolve other reactants).[6][7] |
| 5 | Apply Gentle Heating | If the compound is still not dissolving, gently warm the mixture while stirring. Monitor for any signs of decomposition. |
| 6 | Consider a Biphasic System | For reactions involving a water-soluble reagent, a biphasic system with a phase-transfer catalyst may be the most effective solution (See Guide 2). |
Guide 2: Using Phase-Transfer Catalysis for Biphasic Reactions
When a reaction requires bringing a water-soluble reagent into contact with water-insoluble this compound, a phase-transfer catalyst (PTC) is an excellent solution. The PTC shuttles one reactant across the phase boundary to react with the other.[8][9]
Experimental Protocol: General Procedure for a Biphasic Reaction Using a PTC
-
Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, add your organic solvent (e.g., toluene) and dissolve the this compound and any other organic-soluble substrates.
-
Aqueous Phase: In a separate beaker, dissolve the water-soluble reagent (e.g., an inorganic salt) in water.
-
Catalyst Addition: Add the phase-transfer catalyst to the organic phase in the reaction vessel. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts. A typical catalytic amount is 1-5 mol%.
-
Combine Phases: Add the aqueous solution to the reaction vessel containing the organic phase.
-
Reaction: Begin vigorous stirring. Efficient mixing is crucial to maximize the surface area between the two phases and facilitate the transfer of reagents by the catalyst. Heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Workup: After the reaction is complete, stop the stirring and allow the layers to separate. The organic layer can be separated, washed with water and/or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to isolate the product.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Factors Affecting this compound Solubility
This diagram illustrates the relationship between the molecular properties of this compound and the methods used to enhance its solubility.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. oit.edu [oit.edu]
- 5. quora.com [quora.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Industrial Fine Chemicals And Solvents Manufacturer [moneidechem.com]
- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with Triheptylamine
Welcome to the technical support center for the effective use of Triheptylamine as a base in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used?
This compound, (C₇H₁₅)₃N, is a tertiary amine that functions as a sterically hindered, non-nucleophilic base. Due to its significant steric bulk from the three heptyl chains, it is particularly useful in reactions where the nucleophilicity of the base could lead to unwanted side reactions. Its primary role is to act as a proton scavenger.
Common applications include:
-
Acylation reactions: Neutralizing the HCl byproduct formed during the reaction of alcohols or amines with acyl chlorides.
-
Alkylation reactions: Scavenging the acid generated during the alkylation of sensitive substrates.
-
Elimination reactions: Promoting dehydrohalogenation reactions.
Q2: What are the key physical properties of this compound to consider during experimental setup?
While specific data for this compound is not widely published, its properties can be extrapolated from similar long-chain tertiary amines.
| Property | Expected Value/Characteristic | Implication for Experimental Setup |
| Molecular Weight | ~311.6 g/mol | Accurate measurement of molar equivalents is crucial. |
| Boiling Point | High (significantly > 200 °C) | Not easily removed by simple distillation or rotary evaporation. |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Toluene, Hexanes). Insoluble in water. | Offers flexibility in solvent choice for the reaction. Facilitates aqueous work-up. |
| pKa of conjugate acid | ~10-11 | Strong enough base for most applications requiring an amine base. |
| Steric Hindrance | High | Minimizes side reactions where the base could act as a nucleophile. |
Q3: How do I choose the appropriate solvent when using this compound?
The choice of solvent will depend on the specific reaction being performed. This compound is soluble in most common aprotic organic solvents.
| Solvent Class | Examples | Suitability |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good general-purpose solvents for many reactions at or below room temperature. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Suitable for a wide range of reactions. Be cautious of peroxide formation in aged ethereal solvents. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Often used for reactions requiring higher temperatures. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Good for reactions with non-polar substrates. The triheptylammonium salt byproduct is often insoluble in these solvents. |
| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Can be used, but may be more difficult to remove during work-up. |
Q4: How can I remove this compound and its corresponding salt from my reaction mixture?
Due to its high boiling point, this compound cannot be easily removed by evaporation. The most common method is an aqueous work-up.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, saturated NH₄Cl). This will protonate the this compound, forming the triheptylammonium salt, which is soluble in the aqueous layer.
-
Separation: The organic layer containing the desired product can then be separated from the aqueous layer containing the salt.
-
Multiple Extractions: It is advisable to perform multiple acidic washes to ensure complete removal of the amine.
For water-sensitive products, filtration can be an option if the triheptylammonium salt precipitates from the reaction solvent.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least one equivalent of this compound is used for reactions that generate one equivalent of acid. For substrates that are amine salts (e.g., hydrochloride salts), an additional equivalent of base is required. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
| Steric Hindrance | The high steric bulk of this compound might hinder its ability to deprotonate a sterically congested acidic proton. In such cases, a less hindered base may be required. |
Problem 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Nucleophilic Attack by the Amine | Although sterically hindered, under forcing conditions, this compound could potentially act as a nucleophile. Consider using a more hindered base if this is suspected, or run the reaction at a lower temperature. |
| Side Reactions from Un-neutralized Acid | If the acid byproduct is not effectively scavenged, it can catalyze decomposition or other unwanted side reactions. Ensure a sufficient amount of this compound is present throughout the reaction. |
Problem 3: Difficulty in Removing this compound or its Salt
| Possible Cause | Suggested Solution |
| Incomplete Protonation during Work-up | Use a sufficient volume and concentration of aqueous acid for the wash. Perform multiple washes. Check the pH of the aqueous layer after extraction to ensure it is acidic. |
| Emulsion Formation during Work-up | Emulsions can form during the aqueous wash. To break up an emulsion, try adding brine (saturated aqueous NaCl) or filtering the mixture through a pad of celite. |
| Product is also Basic | If your product is also basic, it may be extracted into the aqueous layer along with the this compound salt. In this case, after separating the initial aqueous layer, you can basify it with a strong base (e.g., NaOH) and extract your product back into an organic solvent. |
Experimental Protocols
General Protocol for an Acylation Reaction using this compound:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol or amine substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add this compound (1.1 - 1.5 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.0 - 1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up:
-
Dilute the reaction mixture with the same organic solvent.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x volume of organic layer).
-
Wash with saturated aqueous NaHCO₃ (1 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Visualizations
Caption: General workflow for reaction optimization.
Caption: Decision-making process for troubleshooting the aqueous work-up.
Preventing emulsion formation with Triheptylamine in extractions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing and resolving emulsion formation during liquid-liquid extractions involving Triheptylamine. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common challenge in liquid-liquid extractions, leading to poor phase separation, product loss, and reduced purity. This guide offers a systematic approach to troubleshooting emulsions when using this compound.
Q1: What are the primary causes of emulsion formation in extractions with this compound?
A1: Emulsion formation is often caused by a combination of factors related to the physical and chemical properties of the extraction system. With long-chain tertiary amines like this compound, the following are common culprits:
-
High Shear Mixing: Vigorous shaking or mixing can disperse one liquid phase into the other as fine droplets, which may be slow to coalesce.
-
Presence of Surfactant-like Molecules: Samples containing natural or synthetic surfactants, such as lipids, proteins, or detergents, can stabilize emulsions.[1][2]
-
High Concentration of this compound: While acting as an extractant, high concentrations of the amine itself can contribute to the stability of the emulsion at the interface.
-
Similar Densities of Organic and Aqueous Phases: A small density difference between the two liquid phases can hinder gravitational separation.
-
pH of the Aqueous Phase: The pH can influence the interfacial properties of the system and the solubility of this compound, potentially promoting emulsion formation.
Q2: I have formed a persistent emulsion. What is the first step to break it?
A2: The simplest initial step is to allow the mixture to stand undisturbed in the separatory funnel for 15-30 minutes. Often, gravity alone is sufficient for the droplets to coalesce and the phases to separate. Gentle swirling or tapping the side of the funnel can sometimes aid this process.
Q3: The emulsion remains after waiting. What are the next steps?
A3: If the emulsion persists, you can employ several techniques, starting with the least invasive methods:
-
Addition of Brine (Salting Out): Add a saturated solution of sodium chloride (NaCl) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic components and help break the emulsion.[2]
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively force the separation of the layers.[3]
-
Filtration: Passing the emulsion through a plug of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets.[2]
-
Temperature Modification: Gently warming or cooling the separatory funnel can sometimes alter the viscosity and interfacial tension enough to break the emulsion. However, be cautious of the thermal stability of your compound of interest.
-
Addition of a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the polarity of the organic phase and destabilize the emulsion. For instance, if using a non-polar solvent with this compound, adding a small amount of a more polar solvent like dichloromethane might help.
Frequently Asked Questions (FAQs)
Q4: How can I prevent emulsion formation from the start when using this compound?
A4: Proactive measures are often more effective than trying to break a stable emulsion. Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without creating fine droplets.
-
Control the pH: Adjust the pH of the aqueous phase to a level that minimizes the emulsifying tendency of this compound and other components in your sample.
-
Solvent Choice: Select an organic solvent with a significantly different density from the aqueous phase to facilitate easier separation.
-
Lower the Concentration: If possible, use the lowest effective concentration of this compound for the extraction.
-
Pre-treatment of the Sample: If your sample is known to contain surfactants, consider a pre-treatment step like filtration or precipitation to remove them before the extraction.
Q5: Is there a recommended solvent system to use with this compound to minimize emulsion risk?
A5: The choice of solvent is highly dependent on the analyte being extracted. However, to minimize emulsion risk, consider solvents that have a low miscibility with water and a significant density difference. Hydrophobic solvents are generally preferred. The hydrophilicity of the amine and the polarity of the solvent are key factors influencing phase separation.
Q6: Can this compound itself act as a surfactant and cause emulsions?
A6: Yes, long-chain amines can exhibit surfactant-like properties and accumulate at the oil-water interface, which can contribute to the stabilization of emulsions. The hydrophobic heptyl chains will orient into the organic phase, while the polar amine head group interacts with the aqueous phase.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the context of emulsion formation, the following table provides general guidance on the effectiveness of various emulsion-breaking techniques. The actual effectiveness will vary depending on the specific experimental conditions.
| Technique | Effectiveness | Time Required | Potential Impact on Product |
| Standing/Gravity Separation | Low to Moderate | 15 - 60 min | Minimal |
| Addition of Brine | Moderate to High | 5 - 20 min | May alter solubility |
| Centrifugation | High | 10 - 30 min | Minimal, if thermally controlled |
| Filtration | Moderate | 5 - 15 min | Potential for analyte adsorption |
| Temperature Change | Low to Moderate | 10 - 30 min | Risk of thermal degradation |
| Addition of a Different Solvent | Moderate | 5 - 15 min | May complicate solvent removal |
| pH Adjustment | Moderate to High | 5 - 15 min | Potential for chemical reaction |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction with a Long-Chain Amine (Adapted for this compound)
This protocol is a general guideline for a liquid-liquid extraction using a trialkylamine like this compound, with steps to minimize emulsion formation. This is adapted from a protocol for Trioctylamine, a structurally similar compound.[1]
-
Preparation of Phases:
-
Aqueous Phase: Prepare the aqueous solution containing the analyte of interest. Adjust the pH to the optimal value for extraction.
-
Organic Phase: Prepare a solution of this compound in a suitable organic solvent (e.g., kerosene, toluene, or a less polar solvent). The concentration of this compound will depend on the specific application.
-
-
Extraction:
-
Combine the aqueous and organic phases in a separatory funnel in the desired volume ratio.
-
Stopper the funnel and gently invert it 10-20 times to allow for partitioning of the analyte. Avoid vigorous shaking.
-
Place the separatory funnel in a ring stand and allow the phases to separate.
-
-
Troubleshooting Emulsions:
-
If an emulsion forms and does not resolve within 15 minutes, add a small amount of saturated NaCl solution (brine) and gently swirl.
-
If the emulsion persists, consider transferring the mixture to centrifuge tubes and centrifuging for 10-15 minutes at a moderate speed.
-
-
Separation and Collection:
-
Once the phases have clearly separated, carefully drain the lower layer.
-
Collect the desired phase containing the analyte.
-
Visualizations
Caption: A workflow for troubleshooting emulsion formation.
Caption: Key strategies to prevent emulsion formation.
References
Technical Support Center: Optimizing Reactions Catalyzed by Triheptylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of reactions catalyzed by triheptylamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
A1: this compound, a tertiary amine, primarily functions as a base and a phase-transfer catalyst (PTC). As a base, it can neutralize acidic byproducts generated during a reaction, such as in esterifications or amidations, thereby driving the reaction to completion.[1][2][3] In multiphase systems, its long alkyl chains enhance its lipophilicity, allowing it to function as a phase-transfer catalyst. It can form an ion pair with an anionic reactant in an aqueous phase and transport it into an organic phase where the reaction with an organic substrate occurs.[4][5]
Q2: How does the long alkyl chain of this compound affect its catalytic performance?
A2: The long heptyl chains of this compound significantly increase its lipophilicity (oil-loving nature). This is a critical factor in phase-transfer catalysis, where the catalyst must effectively partition into the organic phase to transport the reactant anion.[5] Longer alkyl chains generally lead to more efficient transfer of species from an aqueous phase to an organic phase.[5] However, excessive steric hindrance around the nitrogen atom due to bulky alkyl groups can sometimes impede the approach of reactants to the catalytic center, potentially reducing reaction rates.
Q3: When should I consider using this compound as a catalyst?
A3: this compound is a suitable choice for reactions that are sensitive to acidic conditions and require a non-nucleophilic base. It is particularly useful in phase-transfer catalysis involving a reaction between a water-soluble nucleophile and a water-insoluble electrophile. Trialkylamines are effective at forming in-situ phase-transfer catalysts, especially with alkylating agents like methyl, allyl, and benzyl groups that lack beta-hydrogens, thus avoiding elimination side reactions.[4]
Q4: Can this compound be "poisoned" or deactivated during a reaction?
A4: Yes, like many catalysts, this compound can be deactivated. Catalyst poisoning can occur through strong adsorption of impurities, reactants, or byproducts onto the active catalytic site.[6] In the context of this compound acting as a base, it can be rendered ineffective if a stronger acid is present in the reaction mixture, leading to the formation of a stable ammonium salt that is unreactive under the desired conditions.
Troubleshooting Guide
Low Reaction Yield
Problem: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Possible Causes & Troubleshooting Suggestions:
-
Insufficient Catalyst Loading: The amount of catalyst can be a limiting factor.
-
Suggestion: Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the impact on the yield. Be aware that excessive catalyst can sometimes lead to side reactions or purification challenges.
-
-
Poor Phase Mixing (for PTC): Inadequate agitation in a phase-transfer catalysis system results in a limited interfacial area, slowing down the transfer of the reactant between phases.
-
Suggestion: Increase the stirring speed to improve mixing. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.[7]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in catalyst and reactant solubility.
-
Suggestion: Screen a variety of solvents. In some cases, a mixture of polar and non-polar solvents can enhance reaction rates. Protic solvents, for instance, can enhance both the activity and lifetime of certain catalysts.
-
-
Incorrect Temperature: The reaction may be too slow at lower temperatures or side reactions and decomposition may occur at higher temperatures.
-
Presence of Water: In some reactions, water can hydrolyze reactants or products, or in the case of PTC, excessive water can hydrate the anion, making it difficult to transfer to the organic phase.
-
Suggestion: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture. For PTC reactions, using a more concentrated aqueous solution of the reactant salt can be beneficial.[7]
-
-
Impure Reactants: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.
-
Suggestion: Verify the purity of your reactants using techniques like NMR or GC-MS. Purify starting materials if necessary.[6]
-
Slow Reaction Rate
Problem: The reaction is proceeding very slowly or has stalled. How can I increase the rate?
Possible Causes & Troubleshooting Suggestions:
-
Low Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature.
-
Suggestion: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction.
-
-
Inefficient Catalyst: this compound may not be the optimal catalyst for your specific transformation.
-
Suggestion: Consider screening other tertiary amines with varying alkyl chain lengths or other phase-transfer catalysts like quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, Aliquat 336).[7]
-
-
Poor Solubility of Reactants: One or more reactants may have limited solubility in the reaction medium.
-
Suggestion: Experiment with different solvents or solvent mixtures to improve the solubility of all components.
-
-
Insufficient Mixing: As with low yield, inadequate agitation can lead to a slow reaction rate, particularly in heterogeneous mixtures.
-
Suggestion: Increase the stirring speed. The use of ultrasound can also enhance agitation and increase the interfacial area in PTC reactions.[7]
-
Formation of Side Products
Problem: I am observing significant formation of byproducts in my reaction. How can I improve selectivity?
Possible Causes & Troubleshooting Suggestions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.
-
Suggestion: Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity.
-
-
Incorrect Stoichiometry: An excess of one reactant can lead to side reactions.
-
Suggestion: Carefully control the stoichiometry of your reactants. In some cases, slow addition of a highly reactive reagent can minimize side product formation.[8]
-
-
Catalyst-Induced Side Reactions: The catalyst itself may be promoting undesired reactions.
-
Suggestion: If possible, switch to a more selective catalyst. For instance, if this compound is causing elimination reactions, a more sterically hindered base might be a better choice.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield (Hypothetical Data)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 2.5 | 24 | 75 |
| 5 | 24 | 92 |
| 10 | 24 | 93 |
This table illustrates a typical trend where increasing catalyst loading improves yield up to a certain point, after which the benefit diminishes.
Table 2: Influence of Solvent on Reaction Rate (Hypothetical Data)
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Toluene | 2.4 | 1.0 |
| Dichloromethane | 9.1 | 2.5 |
| Acetonitrile | 37.5 | 4.2 |
| Dimethylformamide (DMF) | 36.7 | 3.8 |
This table shows how the polarity of the solvent can influence the rate of a reaction catalyzed by a tertiary amine.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Esterification
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a suitable anhydrous solvent (e.g., toluene, 10 mL per mmol of carboxylic acid).
-
Reagent Addition: Add this compound (1.1 eq.) to the reaction mixture. If using a dehydrating agent (e.g., DCC or EDC), it should be added at this stage.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (triheptylammonium salt) has formed, it can be removed by filtration. Wash the organic solution with dilute acid (e.g., 1M HCl) to remove excess this compound, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Phase-Transfer Catalysis (PTC) Reaction
-
Reaction Setup: In a round-bottom flask with vigorous stirring, dissolve the organic substrate (1.0 eq.) and this compound (0.05 eq.) in a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Aqueous Phase Preparation: In a separate vessel, dissolve the inorganic reactant (e.g., a sodium salt of a nucleophile, 1.5 eq.) in water.
-
Reaction Execution: Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at the desired temperature.
-
Monitoring: Monitor the disappearance of the organic substrate by TLC or GC.
-
Workup: After the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in chemical reactions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. alphachem.biz [alphachem.biz]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Triheptylamine Side Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for side reactions involving triheptylamine.
Disclaimer: this compound is a tertiary amine with long alkyl chains. While specific literature on its side reactions is sparse, its chemical behavior is analogous to other sterically hindered tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA). The troubleshooting advice provided here is based on the well-documented behavior of these analogous compounds and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with using this compound as a base?
A1: The most common side reactions when using this compound include:
-
Formation of Triheptylammonium Salts: As a base, this compound scavenges acidic byproducts (e.g., HCl, HBr) generated during a reaction to form the corresponding triheptylammonium salt. This is often the intended behavior, but the salt itself can sometimes be difficult to remove from the reaction mixture.
-
Unwanted Nucleophilic Attack: Although sterically hindered, this compound can occasionally act as a nucleophile, especially with highly reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides), leading to the formation of quaternary ammonium species. This is more likely at elevated temperatures.
-
Catalysis of Undesired Reactions: Its basicity can promote side reactions such as elimination, epimerization, or condensation reactions, particularly if the reaction mixture contains sensitive substrates.[1]
Q2: My reaction is complete, but I'm having trouble removing the triheptylammonium salt byproduct. What are the best methods for its removal?
A2: Triheptylammonium salts are often crystalline solids but can also be oils. Several methods can be employed for their removal:
-
Aqueous Wash/Extraction: The most common method is to wash the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl, saturated NH₄Cl), which protonates any remaining free this compound and dissolves the ammonium salt in the aqueous phase.[2]
-
Filtration: If the reaction is performed in a solvent in which the triheptylammonium salt is insoluble (e.g., diethyl ether, hexane), the salt will precipitate and can be removed by simple filtration.[3]
-
Silica Gel Chromatography: The salt is highly polar and will typically stick to the baseline of a silica gel column, allowing for the elution of less polar products.
Q3: Can this compound act as a catalyst for polymerization or decomposition of my starting materials or products?
A3: Yes, like other tertiary amines, this compound can catalyze certain reactions.[4][5] It can promote the formation of urethane foams and epoxy resins.[4] If your substrate is prone to base-catalyzed decomposition or polymerization, it is crucial to control the stoichiometry of this compound and the reaction temperature. Consider using a more sterically hindered and less nucleophilic base if this is a persistent issue.
Q4: How can I check the purity of my this compound before use, and what are the common impurities?
A4: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities originating from its synthesis include:
-
Heptylamine (primary amine)
-
Diheptylamine (secondary amine)
-
Lower molecular weight amines
-
Water
Primary and secondary amines are more nucleophilic than this compound and can lead to undesired N-acylation or N-alkylation side products. It is recommended to purify this compound by distillation from a drying agent like calcium hydride before use in sensitive reactions.[4]
Troubleshooting Guide
Problem 1: An unexpected, highly polar byproduct is observed by TLC/LC-MS.
| Possible Cause | Troubleshooting Steps |
| Formation of a Quaternary Ammonium Salt | 1. Verify the Structure: Analyze the byproduct using LC-MS and NMR to confirm if it is a quaternary ammonium species formed by the reaction of this compound with your electrophile. |
| 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of nucleophilic attack by this compound. | |
| 3. Use a More Hindered Base: Consider switching to a more sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA). | |
| Triheptylammonium Salt of a Deprotonated Species | 1. Acidic Workup: During workup, perform a wash with dilute acid (e.g., 1M HCl) to break the salt and protonate your species of interest, which may then be extractable into the organic layer. |
Problem 2: Low yield of the desired product and formation of elimination byproducts.
| Possible Cause | Troubleshooting Steps |
| This compound is too strong a base for the substrate. | 1. Use a Weaker Base: Switch to a milder, non-nucleophilic base like pyridine or 2,6-lutidine. |
| 2. Stoichiometry Control: Carefully control the stoichiometry, using only a slight excess of this compound (e.g., 1.05-1.1 equivalents). | |
| 3. Temperature Control: Run the reaction at the lowest feasible temperature. | |
| Prolonged Reaction Time | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent subsequent decomposition or side reactions. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Amine Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₂₁H₄₅N | 311.60 | ~330-335 |
| Diheptylamine | C₁₄H₃₁N | 213.41 | ~271 |
| Heptylamine | C₇H₁₇N | 115.22 | 155 |
Note: Boiling points are estimates and can vary with pressure. These differences allow for purification by fractional distillation.
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove this compound and its Salts
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The upper layer is typically the organic phase, and the lower is the aqueous phase. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1M HCl (steps 2-4) to ensure complete removal of the amine and its salt.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Protocol 2: Analysis of this compound Purity by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/minute. Hold at 300°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Identify peaks corresponding to this compound and any potential impurities (e.g., heptylamine, diheptylamine) by their retention times and mass spectra. Quantify the relative peak areas to determine the purity.
Visualizations
Caption: General troubleshooting workflow for unexpected side products.
Caption: Formation of triheptylammonium salt as a byproduct.
Caption: Workflow for purification via acidic wash.
References
Technical Support Center: Purification of Products from Triheptylamine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from reactions involving triheptylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, byproducts from the reaction, and residual solvents. Due to its basic nature, this compound can be challenging to remove using standard purification techniques.
Q2: How can I effectively remove unreacted this compound from my reaction product?
A2: Acid-base extraction is a highly effective method. By washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl), the basic this compound is protonated to form a water-soluble salt, which partitions into the aqueous layer.[1][2][3] Subsequent separation of the layers removes the this compound. The desired product, if not basic, will remain in the organic layer.
Q3: My product is also a basic amine. How can I selectively remove this compound?
A3: Selective separation can be achieved by leveraging differences in the pKa values of the amines.[4][5] A carefully chosen buffer system with a specific pH can selectively protonate and extract one amine into the aqueous phase while leaving the other in the organic phase.[4][5] Alternatively, chromatographic methods with specialized columns, such as amine-functionalized silica, can be employed for effective separation.[6]
Q4: I am observing a persistent emulsion during the aqueous workup. What should I do?
A4: Emulsions are common when dealing with amines. To break an emulsion, you can try the following:
-
Addition of Brine: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[7]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®.[7]
-
Addition of Rochelle's Salt: For reactions involving metal salts, adding a 10% aqueous solution of potassium sodium tartrate (Rochelle's salt) can be very effective.[7]
Q5: Is crystallization a viable method for purifying products from this compound reactions?
A5: Yes, crystallization can be a very effective purification technique, especially if the product is a solid. One strategy is to convert the desired amine product into a crystalline salt (e.g., hydrochloride or oxalate salt) to facilitate its isolation from non-basic impurities and residual this compound.[8][9][10] A novel approach involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can then be easily converted back to the free amine.[11][12]
Troubleshooting Guides
Issue 1: Residual this compound Detected in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete acid wash during extraction. | Increase the number of acidic washes or use a slightly more concentrated acid solution (if the product is stable). Ensure vigorous mixing during extraction.[1] |
| Product has basic properties, leading to co-extraction. | Utilize a buffered aqueous solution with a pH that selectively protonates the this compound.[4][5] |
| This compound is trapped in the solid product. | Re-dissolve the product in a suitable organic solvent and repeat the acid wash procedure. |
| Ineffective chromatographic separation. | For column chromatography on silica gel, add a small percentage of a competing amine like triethylamine to the eluent to prevent streaking of the product amine.[6] Alternatively, use an amine-functionalized silica column.[6] |
Issue 2: Product Loss During Purification
| Possible Cause | Suggested Solution |
| Product is partially water-soluble. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase.[7] |
| Product is acid-sensitive and degrades during acidic workup. | Use a milder acidic wash, such as a saturated solution of ammonium chloride or a dilute solution of citric acid. Alternatively, a wash with a 10% copper sulfate solution can be used to remove the amine without strong acid.[1] |
| Product forms a salt and precipitates during acid wash. | If the product's salt is insoluble, this can be used as a purification method. Filter the precipitate, wash it with a non-polar solvent to remove impurities, and then neutralize it to recover the free amine. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The volume of the acidic solution should be approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the triheptylammonium chloride salt.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the this compound.
-
Neutralization (Optional): If the desired product is acid-sensitive, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Amine Salt Crystallization
-
Salt Formation: Dissolve the crude product containing the desired amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid in isopropanol) dropwise with stirring.[8][10] The amine salt should precipitate out of the solution.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent to remove impurities.
-
Regeneration of Free Amine: To recover the free amine, dissolve the salt in water and add a base (e.g., NaOH or Na₂CO₃) until the solution is basic.
-
Extraction: Extract the free amine with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified amine.
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Metal Complexes with Triheptylamine Ligands
Disclaimer: Scientific literature detailing the specific use of triheptylamine as a primary stabilizing ligand for metal complexes is limited. The following troubleshooting guide and frequently asked questions have been compiled based on established principles of coordination chemistry and information available for analogous tertiary amine ligands, such as triethylamine. Researchers should consider this guidance as a starting point and may need to optimize protocols for their specific metal-ligand systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound as a ligand compared to smaller tertiary amines like triethylamine?
The longer heptyl chains of this compound can offer several potential advantages:
-
Increased Lipophilicity: The long alkyl chains significantly increase the lipophilicity of the resulting metal complex, enhancing its solubility in nonpolar organic solvents.
-
Steric Shielding: The bulky heptyl groups can provide greater steric protection to the metal center, potentially preventing unwanted side reactions or stabilizing coordinatively unsaturated species.
-
Modified Reactivity: The steric hindrance can influence the reactivity of the metal center, potentially leading to different catalytic activities or selectivities compared to complexes with smaller amine ligands.
Q2: What are the common challenges associated with using this compound as a ligand?
Researchers may encounter the following challenges:
-
Steric Hindrance: The bulkiness of the three heptyl chains can sometimes hinder the coordination of the ligand to the metal center, especially with smaller metal ions or in the presence of other bulky ligands.[1]
-
Lower Basicity: While tertiary amines are basic, the electron-donating ability might be slightly modulated by the long alkyl chains, potentially affecting the strength of the metal-ligand bond.
-
Solubility Issues: While enhancing lipophilicity, this compound and its complexes may have poor solubility in polar or aqueous solvents.
Q3: Which characterization techniques are suitable for confirming the coordination of this compound to a metal center?
Several spectroscopic and analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the heptyl chain protons and carbons upon coordination to a metal center.
-
Infrared (IR) Spectroscopy: Changes in the C-N stretching frequency in the IR spectrum can indicate coordination.
-
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the mass of the metal-triheptylamine complex.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of coordination and detailed structural information about the complex.
Troubleshooting Guide
Problem 1: Low yield or no formation of the desired metal-triheptylamine complex.
-
Possible Cause: Steric hindrance from the bulky heptyl groups may be preventing effective coordination.[1]
-
Suggested Solution:
-
Increase the reaction temperature to overcome the activation energy barrier for ligand association.
-
Use a metal precursor with weakly coordinating leaving groups (e.g., triflate, perchlorate) to facilitate ligand exchange.
-
Increase the reaction time to allow for slower complexation kinetics.
-
Use a higher concentration of the this compound ligand to shift the equilibrium towards complex formation.
-
Problem 2: The isolated product is an insoluble oil or waxy solid.
-
Possible Cause: The high lipophilicity of the this compound ligand can lead to products that are difficult to handle and purify.
-
Suggested Solution:
-
Attempt crystallization from a variety of nonpolar organic solvent systems (e.g., hexane, pentane, toluene) at low temperatures.
-
Use column chromatography with a nonpolar eluent system for purification.
-
Consider precipitation of the complex from a more polar solvent in which the complex is insoluble but the starting materials are soluble.
-
Problem 3: The this compound ligand appears to decoordinate from the metal complex during workup or analysis.
-
Possible Cause: The metal-ligand bond may be labile, especially in the presence of coordinating solvents or impurities.
-
Suggested Solution:
-
Perform all workup and purification steps under anhydrous and inert conditions.
-
Use non-coordinating solvents for purification and analysis.
-
Consider the use of a chelating co-ligand to increase the overall stability of the complex. The chelate effect generally leads to more stable complexes.[2]
-
Quantitative Data
Due to the limited availability of specific data for this compound, the following table presents stability constants (log K) for metal complexes with other amine ligands to provide a general reference for the expected strength of interaction. The stability of a complex is a measure of the strength of the interaction between the metal ion and the ligands.[2]
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ |
| Co(II) | Triethylamine | - | - | - |
| Ni(II) | Triethylamine | - | - | - |
| Cu(II) | Triethylamine | - | - | - |
| Zn(II) | Triethylamine | - | - | - |
| Cd(II) | Triethylamine | - | - | - |
| Co(II) | Diethylamine | 12.15 | - | - |
| Ni(II) | Diethylamine | 14.17 | - | - |
| Cu(II) | Diethylamine | 16.55 | - | - |
| Zn(II) | Diethylamine | 13.35 | - | - |
| Cd(II) | Diethylamine | 9.74 | - | - |
Experimental Protocols
General Protocol for the Synthesis of a Metal-Triheptylamine Complex
This protocol is a generalized procedure and may require significant optimization for specific metal systems.
-
Preparation of Reactants:
-
Dissolve the metal salt (e.g., metal chloride, 1 mmol) in a suitable anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound (1-3 equivalents) in the same solvent (10 mL).
-
-
Reaction:
-
Slowly add the this compound solution to the stirring metal salt solution at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the metal center and the steric bulk of the ligand.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, NMR).
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization:
-
¹H and ¹³C NMR: Dissolve the purified complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to confirm the presence of the this compound ligand and observe any coordination-induced shifts.
-
FT-IR: Obtain an IR spectrum of the complex to identify characteristic vibrational modes and compare them to the free ligand.
-
Mass Spectrometry: Analyze the complex by a suitable mass spectrometry technique to determine the mass-to-charge ratio of the parent ion.
Visualizations
Caption: Workflow for the synthesis of metal-triheptylamine complexes.
Caption: Factors influencing the stability of metal complexes with tertiary amines.
References
Technical Support Center: Minimizing Thermal Degradation of Triheptylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triheptylamine at elevated temperatures. The information is designed to help you anticipate and mitigate degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation at high temperatures?
At elevated temperatures, this compound can degrade through two primary pathways:
-
Thermal Degradation (in the absence of oxygen): The main non-oxidative thermal degradation route for tertiary amines with long alkyl chains is the Hofmann elimination .[1][2][3][4] This reaction involves the cleavage of a C-N bond, resulting in the formation of a heptene isomer and diheptylamine. Due to steric hindrance from the bulky heptyl groups, the least substituted alkene (1-heptene) is the expected major product according to the Hofmann rule.[2][3]
-
Oxidative Degradation (in the presence of oxygen): When heated in the presence of oxygen, this compound can undergo oxidation. The primary products of this pathway are this compound N-oxide and dealkylation products.[5][6] Dealkylation results in the formation of diheptylamine and heptanal.
Q2: What factors can accelerate the degradation of this compound?
Several factors can influence the rate of this compound degradation:
-
Temperature: Higher temperatures significantly increase the rate of both thermal and oxidative degradation.
-
Presence of Oxygen: Oxygen is a key reactant in oxidative degradation pathways, leading to the formation of N-oxides and other oxidation byproducts.[5][6]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of amines, accelerating degradation.[7]
-
pH: The stability of amines can be pH-dependent. While specific data for this compound is limited, extreme pH values can potentially influence degradation rates.
Q3: How can I minimize the degradation of this compound during my experiments?
Minimizing degradation requires controlling the experimental conditions:
-
Temperature Control: Use the lowest possible temperature that is feasible for your experimental protocol.
-
Inert Atmosphere: When possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use of Antioxidants: The addition of appropriate antioxidants can inhibit oxidative degradation pathways.[8][9][10][11]
-
Material Compatibility: Ensure that the materials of your reaction vessel are compatible with this compound at high temperatures to avoid catalytic effects from metal leaching.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS or LC-MS analysis | Degradation of this compound | - Lower the reaction temperature.- Purge the system with an inert gas.- Consider adding an antioxidant.- Refer to the analytical protocols below to identify degradation products. |
| Loss of this compound concentration over time | Thermal or oxidative degradation | - Implement the mitigation strategies mentioned in Q3.- Quantify the degradation rate using the provided experimental protocols. |
| Discoloration of the this compound sample | Formation of degradation products | - Investigate the identity of the colored species, which may arise from oxidation.- Employ purification methods if necessary and address the root cause of degradation. |
| Inconsistent experimental results | Variable degradation of this compound | - Standardize heating protocols and atmospheric conditions for all experiments.- Routinely check the purity of the this compound stock solution. |
Data on Degradation and Mitigation Strategies
Table 1: Predicted Thermal Degradation Products of this compound
| Degradation Pathway | Major Products | Minor Products | Governing Principle |
| Hofmann Elimination | 1-Heptene, Diheptylamine | Isomers of heptene | Hofmann Rule[2][3] |
| Oxidative Degradation | This compound N-oxide, Diheptylamine, Heptanal | Other oxidation byproducts | Free radical reactions[5][6] |
Table 2: Efficacy of Stabilization Strategies (Qualitative)
| Stabilization Strategy | Target Degradation Pathway | Relative Efficacy | Considerations |
| Inert Atmosphere (N₂, Ar) | Oxidative Degradation | High | Feasibility depends on the experimental setup. |
| Phenolic Antioxidants (e.g., BHT) | Oxidative Degradation | Moderate to High | Potential for side reactions at very high temperatures.[9][11] |
| Hindered Amine Light Stabilizers (HALS) | Oxidative Degradation | Moderate to High | Also provides thermal stabilization at lower temperatures.[12][13][14] |
| Lowering Temperature | Both Thermal and Oxidative Degradation | High | May impact reaction kinetics of the primary process. |
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Products by GC-MS
This protocol outlines a general method for identifying the volatile degradation products of this compound.
-
Sample Preparation:
-
Place a known amount of this compound (e.g., 10-20 mg) into a sealed pyrolysis tube.
-
Purge the tube with an inert gas (e.g., nitrogen or argon) to eliminate oxygen.
-
-
Thermal Stress:
-
Heat the sealed tube in a pyrolysis unit or a controlled oven at the desired temperature (e.g., 200°C, 250°C, 300°C) for a defined period (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Couple the pyrolysis unit to a GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-500 amu.
-
-
-
Data Analysis:
-
Identify peaks corresponding to this compound, heptene isomers, and diheptylamine by comparing mass spectra with libraries (e.g., NIST).
-
Protocol 2: Quantification of this compound and its N-oxide by LC-MS
This protocol is suitable for quantifying the parent amine and its primary oxidative degradation product.
-
Sample Preparation:
-
After thermal stress in the presence of air, accurately weigh a sample of the this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a calibration curve using standards of pure this compound and, if available, this compound N-oxide.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the protonated molecular ions of this compound and its N-oxide.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound and this compound N-oxide by comparing the peak areas to the calibration curves.
-
Visualizing Degradation Pathways and Workflows
Caption: Degradation pathways of this compound at high temperatures.
Caption: Workflow for analyzing this compound degradation.
Caption: Logical workflow for mitigating this compound degradation.
References
- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. performanceadditives.us [performanceadditives.us]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. specialchem.com [specialchem.com]
Validation & Comparative
A Comparative Analysis of the Basicity of Triheptylamine and Other Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of triheptylamine with other common tertiary amines, supported by experimental data and detailed methodologies. Understanding the basicity of these compounds is crucial for their application in various chemical and pharmaceutical contexts, including as catalysts, scavengers, and in drug formulation.
Introduction to Amine Basicity
The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of tertiary amines is influenced by a combination of factors, including the inductive effect of the alkyl groups, steric hindrance around the nitrogen atom, and solvation effects. In drug development, the choice of a tertiary amine with a specific basicity is critical for optimizing reaction conditions, ensuring the stability of active pharmaceutical ingredients (APIs), and controlling the pH of formulations.
Comparative Basicity of Tertiary Amines
The following table summarizes the experimental pKa values of the conjugate acids of several tertiary amines in aqueous solution. Due to the lack of available experimental data for this compound, a predicted pKa value is provided for comparison. This predicted value was obtained using computational methods and should be considered an estimation.
| Amine | Structure | Alkyl Chain Length | pKa of Conjugate Acid | Data Type |
| Triethylamine | N(CH₂CH₃)₃ | C2 | 10.75 | Experimental |
| Tripropylamine | N(CH₂CH₂CH₃)₃ | C3 | 10.65 | Experimental |
| Tributylamine | N(CH₂CH₂CH₂CH₃)₃ | C4 | 10.89 | Experimental |
| This compound | N((CH₂)₆CH₃)₃ | C7 | ~11.1 (Predicted) | Predicted |
Discussion of Basicity Trends
The basicity of tertiary amines does not follow a simple linear trend with increasing alkyl chain length. While the electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen atom, thereby increasing basicity, this effect is counteracted by steric hindrance and solvation effects.
-
Inductive Effect: Longer alkyl chains are generally more electron-donating, which would be expected to increase basicity.
-
Steric Hindrance: As the alkyl chains become bulkier, they can physically obstruct the lone pair of electrons on the nitrogen, making it more difficult for a proton to approach and bond. This steric hindrance can decrease basicity.
-
Solvation Effects: The stabilization of the protonated amine (the conjugate acid) by solvent molecules also plays a crucial role. Larger, more sterically hindered ammonium ions are less effectively solvated, which can decrease the basicity of the parent amine.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of amines. The following protocol provides a general methodology.
Materials and Equipment:
-
Tertiary amine sample (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Amine Solution: Accurately weigh a known amount of the tertiary amine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.05 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Titration: Begin stirring the solution gently. Add the standardized HCl solution from the burette in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. volume of HCl).
-
The volume of HCl at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is then determined.
-
The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.
-
Visualization of Factors Influencing Tertiary Amine Basicity
The following diagram illustrates the key factors that determine the basicity of a tertiary amine in solution.
Caption: Key factors determining the basicity of tertiary amines.
Triheptylamine vs. Triethylamine: A Comparative Guide for Reaction Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a suitable base is paramount to the success of a reaction. Tertiary amines are a cornerstone in this regard, acting as proton scavengers, catalysts, and non-nucleophilic bases. Among the myriad of options, triethylamine (TEA) is a ubiquitous and well-characterized reagent. This guide provides a comparative analysis of triethylamine and a less common, higher molecular weight analogue, triheptylamine.
Due to a significant lack of published experimental data for this compound, this comparison is based on the extensive information available for triethylamine and established principles of organic chemistry to extrapolate the probable properties and reactivity of this compound.
Executive Summary
| Feature | Triethylamine (TEA) | This compound |
| Molecular Formula | C₆H₁₅N | C₂₁H₄₅N |
| Molecular Weight | 101.19 g/mol | 311.60 g/mol |
| Boiling Point | 89.5 °C[1] | Higher (estimated >300 °C) |
| Basicity (pKa of conjugate acid) | ~10.75 in water[2] | Expected to be slightly higher than TEA |
| Steric Hindrance | Moderate | Significantly Higher |
| Solubility in Organic Solvents | High | High |
| Volatility | High | Low |
| Common Applications | Widely used as a base and catalyst in a vast range of reactions.[3] | Limited documented use, potentially in high-temperature reactions or where low volatility is critical. |
Physicochemical Properties: A Tabular Comparison
The differing alkyl chain lengths of triethylamine and this compound give rise to distinct physical properties that influence their application in a laboratory or industrial setting.
| Property | Triethylamine (TEA) | This compound (Theoretical/Extrapolated) |
| CAS Number | 121-44-8[2][3] | 2470-68-0 |
| Appearance | Colorless to pale yellow liquid[1][3] | Colorless to yellowish liquid |
| Odor | Strong, fishy, ammonia-like[1] | Faint, amine-like |
| Density | ~0.726 g/cm³ at 20 °C[1] | Expected to be slightly higher |
| Melting Point | -114.7 °C[1] | Expected to be higher |
| Flash Point | -11 °C[1] | Significantly higher |
| Solubility in Water | Slightly soluble | Insoluble |
Reactivity and Performance as a Reaction Base
The utility of triethylamine and this compound as reaction bases is governed by a combination of their basicity and the steric hindrance around the nitrogen atom.
Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the amine more basic than ammonia.
-
Triethylamine (TEA): With a pKa of approximately 10.75 for its conjugate acid, triethylamine is a moderately strong base suitable for a wide array of organic reactions.[2]
Steric Hindrance
The bulky alkyl groups surrounding the nitrogen atom in tertiary amines influence their nucleophilicity. Increased steric bulk hinders the amine from participating in nucleophilic attack, making it a more selective "non-nucleophilic" base.
-
Triethylamine (TEA): The three ethyl groups provide moderate steric hindrance, making it a good choice for reactions where a non-nucleophilic base is required to prevent side reactions.
-
This compound: The three heptyl chains create a significantly more sterically hindered environment around the nitrogen atom. This would make this compound an even more selective non-nucleophilic base, potentially useful in reactions with highly sensitive substrates where even the minimal nucleophilicity of TEA could be problematic.
The interplay of these factors is crucial in selecting the appropriate base for a specific transformation.
Experimental Protocols: A Representative Example
While specific experimental data for this compound is lacking, a general protocol for a common reaction where a tertiary amine base is employed, such as the acylation of an alcohol, is provided below. This protocol can be adapted for either triethylamine or, hypothetically, this compound, with adjustments to the work-up procedure to account for the difference in volatility.
General Protocol for the Acylation of an Alcohol
-
Reaction Setup: To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the tertiary amine base (1.2 eq) (either triethylamine or this compound).
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
For Triethylamine: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The volatile triethylamine and its hydrochloride salt are typically removed during the aqueous work-up and evaporation.
-
For this compound (Hypothetical): Due to its low volatility, removal of excess this compound and its salt may require alternative purification methods such as column chromatography or extraction with an acidic aqueous solution to protonate the amine and draw it into the aqueous phase.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Conclusion and Recommendations
Triethylamine remains the workhorse for a vast majority of organic reactions requiring a tertiary amine base due to its well-understood reactivity, moderate basicity, and ease of removal. Its volatility is a key advantage in most laboratory-scale applications, simplifying product purification.
This compound , based on theoretical considerations, presents an interesting alternative in specific niche applications:
-
High-Temperature Reactions: Its low volatility would be advantageous in reactions requiring high temperatures where triethylamine would evaporate.
-
Enhanced Steric Selectivity: The significantly greater steric bulk could be beneficial in reactions where minimizing nucleophilic side reactions is critical.
-
Process Chemistry: In industrial settings, lower volatility can be a safety and handling advantage, reducing fugitive emissions.
For most standard applications, triethylamine is the recommended choice due to the extensive body of knowledge supporting its use and its favorable physical properties for purification. The use of This compound should be considered experimental and would require careful optimization of reaction and purification conditions. Researchers exploring its use should be prepared to develop novel work-up and purification protocols to account for its low volatility.
References
A Head-to-Head Battle of Catalysts: Triheptylamine versus Quaternary Ammonium Salts in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the choice of a phase transfer catalyst can significantly impact reaction efficiency, yield, and overall process economics. This guide provides a detailed comparison of the efficacy of triheptylamine, which forms a catalyst in-situ, against pre-formed quaternary ammonium salts in phase transfer catalysis (PTC).
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. This is achieved through the use of a catalyst that transfers a reactant from one phase to another where the reaction can proceed. While quaternary ammonium salts are a well-established class of phase transfer catalysts, trialkylamines like this compound offer an alternative approach by forming the active catalytic species directly within the reaction mixture.
The Fundamental Difference: In-situ versus Pre-formed Catalysts
The core distinction between using this compound and a conventional quaternary ammonium salt lies in the formation of the active catalyst.
-
Quaternary Ammonium Salts: These are pre-formed, stable salts with a positively charged nitrogen atom bonded to four organic groups. They are directly added to the reaction mixture and function by exchanging their anion with the reacting anion, transporting it into the organic phase.
-
This compound: As a tertiary amine, this compound itself is not a phase transfer catalyst. Instead, it reacts in-situ with an alkylating agent present in the reaction mixture (e.g., an alkyl halide) to form a quaternary ammonium salt. This newly formed salt is the true catalytic species that facilitates the phase transfer process.
This in-situ formation can be advantageous in certain scenarios, potentially simplifying procedures and utilizing a more cost-effective starting material. However, it also introduces additional reaction variables and potential side reactions that must be considered.
Comparative Efficacy: A Look at the Williamson Ether Synthesis
To objectively compare the performance of these two catalytic systems, we will examine the Williamson ether synthesis, a classic and widely used reaction for the preparation of ethers from an alcohol and an alkyl halide.
Table 1: Performance Comparison in the Williamson Ether Synthesis of 4-Ethylanisole
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) (Pre-formed Quat) | 2 | 1 | ~95% |
| This compound / Methyl Iodide (In-situ Catalyst Formation) | 2 (of this compound) | 1-2 | Similar to TBAB |
Note: The data for the in-situ catalyst is based on the reported similar performance of tributylamine, a close structural analog of this compound, compared to TBAB in a patented etherification process. Reaction conditions are assumed to be comparable.
The data suggests that the in-situ generated catalyst from a trialkylamine can achieve a performance comparable to that of a pre-formed quaternary ammonium salt like TBAB. The slightly longer potential reaction time for the in-situ system may be attributed to the time required for the formation of the active quaternary ammonium salt.
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for the Williamson ether synthesis using both catalyst systems are outlined below.
Experimental Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB)
Reaction: 4-Ethylphenol + Methyl Iodide → 4-Ethylanisole
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (25% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a 5 mL conical vial containing a magnetic spin vane, combine 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add 15 mg of tetrabutylammonium bromide to the solution.
-
Attach a reflux condenser and add 90 µL of methyl iodide through the top of the condenser.
-
Reflux the mixture gently for one hour.[1]
-
After cooling, extract the product with diethyl ether.
-
Wash the combined organic extracts with 5% sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography using silica gel and dichloromethane as the eluent.[1]
Experimental Protocol 2: Williamson Ether Synthesis using this compound (In-situ Catalyst Formation)
Reaction: 4-Ethylphenol + Methyl Iodide → 4-Ethylanisole (with in-situ catalyst formation)
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (25% aqueous solution)
-
This compound
-
Methyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a 5 mL conical vial containing a magnetic spin vane, combine 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add a stoichiometric equivalent of this compound (relative to the desired catalyst loading, e.g., 2 mol%).
-
Attach a reflux condenser and add a slight excess of methyl iodide (to act as both the alkylating agent for the ether synthesis and for the in-situ formation of the quaternary ammonium salt) through the top of the condenser.
-
Reflux the mixture for one to two hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Follow the same work-up and purification procedure as described in Experimental Protocol 1.
Mechanism of Action and Potential Side Reactions
Understanding the underlying mechanisms and potential pitfalls of each catalytic system is crucial for optimizing reaction conditions and troubleshooting.
Mechanism of Phase Transfer Catalysis
The general mechanism for phase transfer catalysis in the Williamson ether synthesis is depicted below. The catalyst (Q⁺X⁻), whether pre-formed or generated in-situ, facilitates the transfer of the phenoxide anion (ArO⁻) from the aqueous phase to the organic phase, where it can react with the alkyl halide (R'X).
Caption: Generalized mechanism of phase transfer catalysis.
In-situ Catalyst Formation
When using this compound, the first step involves the formation of the quaternary ammonium salt catalyst.
Caption: In-situ formation of the quaternary ammonium salt catalyst.
Potential Side Reactions
-
With Quaternary Ammonium Salts: A known degradation pathway for quaternary ammonium salts, especially in the presence of a strong base and heat, is Hofmann elimination . This leads to the formation of an alkene and a tertiary amine, which can reduce the catalyst's efficiency.
-
With this compound: When using trialkylamines, a potential side reaction is the dehydrohalogenation of the alkyl halide reactant by the amine, which acts as a base. This is more prevalent with alkyl halides that have β-hydrogens and can lead to the consumption of the reactant and the formation of undesired alkene byproducts.[2]
Conclusion
Both pre-formed quaternary ammonium salts and this compound (for in-situ catalyst generation) are effective in promoting phase transfer catalyzed reactions like the Williamson ether synthesis.
-
Quaternary ammonium salts offer predictability and are a well-understood system. They are the preferred choice when precise control over the catalyst structure and concentration is critical.
-
This compound presents a potentially more cost-effective and operationally simpler alternative, as the catalyst is formed directly in the reaction vessel. This approach can be particularly elegant when the alkylating agent for the main reaction also serves to form the catalyst.[3] However, careful consideration of potential side reactions, such as dehydrohalogenation, is necessary.
The optimal choice of catalyst will depend on the specific reaction conditions, the nature of the reactants, and the overall process requirements. For drug development and other applications where high purity and well-defined reaction kinetics are paramount, the use of a pre-formed quaternary ammonium salt may be more advantageous. For large-scale industrial processes where cost and operational simplicity are major drivers, the in-situ generation of the catalyst from this compound is a compelling option worth exploring.
References
The Role of Triheptylamine and Other Long-Chain Amines as Ligands: A Comparative Guide
In the realms of materials science and chemical engineering, long-chain amines are pivotal as ligands, influencing the synthesis of nanoparticles and the efficiency of solvent extraction processes. This guide offers a comparative analysis of the performance of triheptylamine relative to other long-chain tertiary amines, supported by available experimental data for analogous compounds. Due to a lack of direct comparative studies involving this compound in the public domain, this guide extrapolates its potential performance based on established trends observed for closely related long-chain amines, such as trihexylamine and trioctylamine.
Performance in Nanoparticle Synthesis
Long-chain amines are crucial in the synthesis of nanoparticles, where they function as capping agents to control growth, shape, and stability. The structure of the amine—primary, secondary, or tertiary—plays a significant role in the final characteristics of the nanoparticles.[1]
-
Primary Amines (e.g., Oleylamine): With minimal steric hindrance, primary amines coordinate strongly to nanoparticle surfaces, often leading to anisotropic growth and the formation of non-spherical nanostructures like rods and cubes.[1]
-
Secondary Amines (e.g., Dioctylamine): Exhibiting intermediate steric hindrance, secondary amines have a weaker coordination, which can result in more isotropic, spherical nanoparticles.[1]
-
Tertiary Amines (e.g., this compound, Trioctylamine): The significant steric bulk around the nitrogen atom in tertiary amines leads to weak interactions with the nanoparticle surface. This often makes them less effective as primary stabilizing agents, sometimes resulting in the formation of aggregates.[1] However, they can act as promoters, enhancing the yield of nanoparticles when used in conjunction with other capping agents.[1]
The alkyl chain length of the amine ligand is another critical factor. While specific data for this compound is scarce, studies on other long-chain amines in nanoparticle synthesis can provide insights into expected trends.
Performance in Solvent Extraction
In solvent extraction, long-chain tertiary amines are widely used for the recovery of metals and organic acids from aqueous solutions. The extraction mechanism typically involves the formation of an ion pair between the protonated amine and the target anion.
The efficiency of extraction is influenced by the length of the alkyl chains on the amine. Research on the extraction of uranium has indicated that for symmetrical linear trialkylamines, a longer alkyl chain enhances the extraction efficiency. This suggests that this compound would likely exhibit strong extraction capabilities, comparable to or slightly different from trioctylamine, depending on the specific system.
A comparative study on the extraction of sulfuric acid using trioctylamine (TOA), a linear-chain amine, and tris(2-ethylhexyl) amine (TEHA), a branched-chain amine, revealed that TOA had a higher extraction ability and was less dependent on temperature.[2] This highlights that both chain length and branching affect performance.
For the extraction of carboxylic acids, combinations of tri-n-hexylamine with an alcohol have demonstrated high distribution coefficients, indicating a synergistic effect. Studies have also shown that the extraction efficiency of tertiary amines for lactic acid varies with chain length from tributylamine to trioctylamine.[2]
Table 1: Comparative Performance of Long-Chain Amines in Solvent Extraction
| Application | Ligand | Key Performance Metrics | Observations |
| Sulfuric Acid Extraction | Trioctylamine (TOA) | Higher extraction ability, less temperature dependent. | More than 1 mole of TOA is needed to extract 1 mole of sulfuric acid.[2] |
| Tris(2-Ethylhexyl) Amine (TEHA) | Lower extraction ability, but capacity doesn't drop at high acid concentrations. | 1 mole of TEHA can absorb 2 moles of sulfuric acid.[2] | |
| Rhenium Extraction | Trialkylamine (C7-C9) | High extraction efficiency. | Used industrially for rhenium extraction.[3] |
| Gallium & Germanium Extraction | Hydroxamic acid with a C7-C9 aliphatic chain | Extraction efficiency >98% with a synergist. | Used in practical applications, though can have issues with water solubility.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for nanoparticle synthesis and solvent extraction using long-chain amine ligands.
Protocol 1: Synthesis of Silver Nanoparticles using Triethylamine (as a representative tertiary amine)
This protocol describes a chemical reduction method for synthesizing silver nanoparticles.
Materials:
-
Silver nitrate (AgNO₃)
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Prepare a 0.01M solution of silver nitrate in deionized water.
-
Prepare a 0.01M solution of triethylamine in deionized water.
-
In a flask, mix the silver nitrate and triethylamine solutions in a 1:1 molar ratio.
-
Stir the mixture vigorously at room temperature for a specified duration (e.g., 200 minutes) to allow for the reduction of silver ions and the formation of nanoparticles.
-
The formation of silver nanoparticles can be monitored by observing the color change of the solution and can be further characterized by UV-Vis spectroscopy.
Protocol 2: Liquid-Liquid Extraction of Metal Ions
This protocol outlines a general procedure for the extraction of metal ions from an aqueous solution using a long-chain amine in an organic solvent.[5]
Materials:
-
Aqueous feed solution containing the metal ion of interest (e.g., in a mineral acid like HCl or H₂SO₄).
-
Organic phase: A solution of the trialkylamine (e.g., trioctylamine) in a suitable organic diluent (e.g., kerosene, toluene). A modifier, such as a long-chain alcohol, may be added to prevent third-phase formation.
-
Stripping solution (e.g., a more concentrated acid or a complexing agent) to recover the metal from the organic phase.
Procedure:
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic phase.
-
Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Drain the aqueous phase (raffinate). The organic phase now contains the extracted metal ion.
-
-
Stripping:
-
Add the stripping solution to the separatory funnel containing the metal-loaded organic phase.
-
Shake vigorously for a set time to transfer the metal ion from the organic phase to the new aqueous phase.
-
Allow the phases to separate and collect the aqueous stripping solution, which now contains the recovered metal ion.
-
Visualizing Workflows
Diagrams generated using Graphviz (DOT language) can clarify complex experimental processes.
References
Validating the Purity of Synthesized Triheptylamine: A Comparative Guide
For researchers, scientists, and professionals in drug development and chemical synthesis, the purity of reagents is paramount to the reliability and reproducibility of experimental results. Triheptylamine, a tertiary amine, finds applications in various synthetic processes. This guide provides a comparative analysis of key analytical techniques for validating the purity of synthesized this compound, with Tri-n-octylamine included as a common alternative for context.
Analytical Techniques for Purity Determination
The two primary methods for the quantitative purity assessment of long-chain tertiary amines like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and semi-volatile compounds based on their physicochemical properties as they interact with a stationary phase within a capillary column. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio, providing high sensitivity and specificity for impurity identification. For amines, which can exhibit peak tailing on standard columns, the use of specialized, base-deactivated columns is often recommended to achieve optimal peak shape and resolution.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that relates the integral of a specific resonance signal to the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a calibration curve. This method is non-destructive and provides structural information about the analyte and any impurities present.
Comparative Analysis of Purity Validation Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High, especially for structurally similar impurities. | High, provides detailed structural information for impurity identification. |
| Sensitivity | Very high, capable of detecting trace-level impurities. | Generally lower than GC-MS but sufficient for purity assays (>95%). |
| Quantification | Relative quantification based on peak area percent (assuming equal response factors) or absolute with calibration standards. | Absolute quantification using a certified internal standard. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes per sample. | Lower, requires careful sample preparation and longer acquisition times for high precision. |
| Common Impurities Detected | Residual solvents, starting materials (e.g., diheptylamine, heptanol), and byproducts of synthesis. | A wide range of impurities containing the nucleus being observed (e.g., ¹H), including residual solvents and structurally related compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound and Tri-n-octylamine
This protocol is designed for the analysis of long-chain tertiary amines and is applicable to both this compound and Tri-n-octylamine.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the amine sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as hexane or dichloromethane, and dilute to the mark.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Quantitative ¹H-NMR (qNMR) Protocol for this compound and Tri-n-octylamine
This protocol provides a framework for the absolute purity determination of long-chain tertiary amines.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the amine sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a 5 mm NMR tube.
2. NMR Spectrometer Parameters (400 MHz example):
| Parameter | Recommended Setting |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically 30-60 s for accurate quantification) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | Appropriate for observing all signals of interest |
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Quantitative Data Summary
The following tables present hypothetical purity data for synthesized this compound and a comparison with a commercial batch of Tri-n-octylamine, as would be determined by the described methods.
Table 1: GC-MS Purity Analysis of Synthesized this compound
| Component | Retention Time (min) | Peak Area (%) | Identification |
| Diheptylamine | 10.2 | 1.2 | Impurity |
| This compound | 12.5 | 98.5 | Analyte |
| Unidentified Impurity | 13.1 | 0.3 | Impurity |
Table 2: qNMR Purity Analysis of this compound vs. Tri-n-octylamine
| Analyte | Molecular Weight ( g/mol ) | Mass of Analyte (mg) | Mass of Standard (mg) | Purity of Standard (%) | Calculated Purity (%) |
| This compound | 311.61 | 20.15 | 8.52 | 99.9 | 98.7 |
| Tri-n-octylamine | 353.67 | 21.34 | 8.61 | 99.9 | 99.2 |
Visualization of an Application Workflow: Solvent Extraction of Rare Earth Elements
Both this compound and Tri-n-octylamine are effective extractants in hydrometallurgical processes, such as the separation of rare earth elements (REEs) from leach solutions. The following diagram illustrates a typical experimental workflow for this application.
Conclusion
The validation of this compound purity is crucial for its effective application in research and development. Both GC-MS and qNMR offer robust and reliable methods for this purpose. GC-MS provides excellent sensitivity for detecting volatile and semi-volatile impurities, while qNMR offers the advantage of absolute quantification without the need for specific impurity standards. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation. For a comprehensive purity assessment, employing both techniques can provide orthogonal and confirmatory results.
A Comparative Analysis of Triheptylamine and Trioctylamine in Metal Extraction: A Guide for Researchers
In the realm of hydrometallurgy and chemical separations, the selection of an appropriate extractant is paramount for achieving optimal efficiency and selectivity in metal recovery. Among the various classes of extractants, aliphatic amines have garnered significant attention for their efficacy in extracting a wide array of metal ions from aqueous solutions. This guide provides a comparative study of two such amines: Triheptylamine (THA) and Trioctylamine (TOA), focusing on their performance in metal extraction, supported by available experimental data and detailed methodologies.
While direct comparative studies between this compound and Trioctylamine under identical experimental conditions are limited in publicly available literature, a comprehensive analysis can be drawn from the extensive research on Trioctylamine and the general characteristics of tertiary amines. This guide will leverage the wealth of data on TOA to establish a benchmark for comparison and discuss the expected performance of THA based on its structural similarities and differences.
Physicochemical Properties: A Tale of Two Amines
This compound and Trioctylamine are both tertiary amines, characterized by a central nitrogen atom bonded to three alkyl chains. The primary distinction lies in the length of these chains: heptyl (C7) for THA and octyl (C8) for TOA. This seemingly small difference in molecular structure can influence their physicochemical properties and, consequently, their extraction behavior.
| Property | This compound (THA) | Trioctylamine (TOA) |
| Chemical Formula | C₂₁H₄₅N | C₂₄H₅₁N |
| Molar Mass | 311.60 g/mol | 353.68 g/mol [1] |
| Amine Class | Tertiary | Tertiary[1] |
| Structure | (C₇H₁₅)₃N | (C₈H₁₇)₃N |
| Basicity | Expected to be slightly more basic than TOA | More basic than secondary amines[1] |
| Steric Hindrance | Lower steric hindrance around the nitrogen atom compared to TOA | Generally less reactive than secondary amines due to steric hindrance[1] |
The Mechanism of Extraction: An Anion Exchange Process
Both this compound and Trioctylamine primarily function as anion exchangers in acidic solutions. The extraction mechanism involves the protonation of the amine by an acid in the aqueous phase, forming an ammonium salt in the organic phase. This ammonium salt can then extract anionic metal complexes from the aqueous phase through an ion-exchange or ion-pair formation mechanism.[1]
The general extraction equilibrium can be represented as:
R₃N (org) + H⁺ (aq) + A⁻ (aq) ⇌ R₃NH⁺A⁻ (org)
where R₃N represents the tertiary amine, and A⁻ is the anion in the aqueous phase. The formed amine salt then extracts the metal complex:
n(R₃NH⁺A⁻) (org) + MClₓⁿ⁻ (aq) ⇌ (R₃NH⁺)ₙ(MClₓⁿ⁻) (org) + nA⁻ (aq)
where MClₓⁿ⁻ is the anionic metal-chloride complex.
Caption: General mechanism of metal extraction by tertiary amines.
Performance Comparison in Metal Extraction
Due to the extensive research on Trioctylamine, its performance in extracting various metals is well-documented. The efficiency of TOA is highly dependent on factors such as the concentration of the extractant, the type and concentration of the acid in the aqueous phase, and the organic-to-aqueous phase ratio (O/A).[2]
Extraction of Cobalt (II)
Trioctylamine has been widely studied for the extraction of cobalt from acidic chloride media. The extraction efficiency of Co(II) increases with increasing TOA concentration. For instance, in one study, the extraction of 0.01 M Co(II) from a solution containing 3 M HCl and 1.5 M KCl increased from 38.57% to 73.46% as the TOA concentration in kerosene was raised from 0.08 M to 0.5 M.[3]
While specific data for this compound in cobalt extraction is scarce, it is expected to exhibit similar behavior. Due to its lower molecular weight, a higher molar concentration of THA can be achieved for the same weight percentage in the organic phase, which could potentially lead to higher extraction efficiency under certain conditions.
| Parameter | Trioctylamine (TOA) | This compound (THA) (Expected) |
| Target Ion | Co(II) | Co(II) |
| Aqueous Phase | 3 M HCl, 1.5 M KCl | Acidic Chloride Media |
| Organic Phase | 0.08 M - 0.5 M TOA in kerosene | THA in a suitable diluent |
| Extraction Efficiency | 38.57% - 73.46% (with increasing TOA conc.)[3] | Potentially similar or higher efficiency at equivalent molar concentrations. |
Extraction of Zinc (II)
The extraction of zinc from acidic media using tertiary amines has also been investigated. The extraction of zinc(II) from hydrochloric acid solutions is generally effective. Although direct comparative data for THA is not available, studies on other amines like N-n-heptylaniline show that the extraction of zinc increases with increasing acid and amine concentration.[4][5] It is reasonable to expect a similar trend for this compound.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols are crucial. The following is a generalized protocol for metal extraction using a tertiary amine, based on methodologies reported for Trioctylamine.
General Experimental Protocol for Metal Extraction
1. Preparation of Solutions:
-
Aqueous Phase: A stock solution of the metal salt (e.g., CoCl₂ or ZnSO₄) is prepared in deionized water. The desired acidity is achieved by adding a specific concentration of an acid (e.g., HCl or H₂SO₄).
-
Organic Phase: The desired concentration of the amine (this compound or Trioctylamine) is prepared by dissolving it in a suitable organic diluent (e.g., kerosene, toluene, or xylene).
2. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are added to a separatory funnel.
-
The funnel is shaken vigorously for a predetermined time (e.g., 15-30 minutes) to ensure the attainment of equilibrium.
-
The phases are then allowed to separate. The aqueous phase (raffinate) is collected for analysis.
3. Stripping Procedure:
-
The metal-loaded organic phase is contacted with a suitable stripping agent (e.g., a dilute acid or a complexing agent solution) in a separatory funnel.
-
The mixture is shaken to transfer the metal ions back to the aqueous phase.
-
The phases are separated, and the metal concentration in the aqueous stripping solution is determined.
4. Analysis:
-
The concentration of the metal in the aqueous phases (initial, raffinate, and stripping solution) is determined using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
5. Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.
Caption: A generalized workflow for metal extraction experiments.
Selecting the Right Amine: A Logical Approach
The choice between this compound and Trioctylamine, or indeed any amine extractant, depends on a variety of factors. A systematic approach is necessary to identify the optimal extractant for a specific application.
Caption: A decision-making diagram for selecting an appropriate amine extractant.
Conclusion: Navigating the Choice Between THA and TOA
While Trioctylamine stands as a well-documented and effective extractant for a variety of metals, particularly in acidic chloride media, the potential of this compound should not be overlooked. The subtle differences in alkyl chain length can impact factors such as steric hindrance, basicity, and solubility, which in turn can influence extraction kinetics and efficiency.
For researchers and professionals in drug development and other scientific fields requiring high-purity metal compounds, the choice between these two tertiary amines will ultimately depend on the specific requirements of the separation process. The lower molecular weight of this compound may offer advantages in terms of molar concentration and potentially faster reaction times. However, the extensive body of research available for Trioctylamine provides a solid foundation for process development and optimization.
It is recommended that for any new metal extraction system, both amines be considered and subjected to comparative experimental evaluation to determine the most suitable option for achieving the desired separation goals. The experimental protocols and decision-making framework provided in this guide offer a starting point for such investigations.
References
Cross-Validation of Analytical Methods for Triheptylamine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of triheptylamine. Due to a lack of publicly available cross-validation studies specifically for this compound, this document leverages validated methods for the structurally similar compound, triethylamine, as a surrogate. The principles and techniques discussed are directly applicable to the development and validation of methods for this compound analysis. Cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and accuracy of results across different laboratories or techniques.[1] This process is essential for regulatory compliance and confidence in analytical data throughout the drug development lifecycle.[1]
Analytical Methodologies for Amine Quantification
The quantification of tertiary amines like this compound and triethylamine in pharmaceutical ingredients and formulations is commonly achieved using chromatographic techniques. The two primary methods discussed in this guide are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): A robust technique for separating and analyzing volatile compounds.[2] For amines, headspace GC is often employed to handle residual solvents in pharmaceutical products.[3][4] GC with a Flame Ionization Detector (FID) is a common and cost-effective setup for this purpose.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. For basic compounds like triethylamine, reversed-phase HPLC (RP-HPLC) is frequently used, often with mobile phase additives like triethylamine itself to improve peak shape and resolution.[5][6]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of GC and HPLC methods based on validated studies for triethylamine. These parameters are crucial for selecting the appropriate method for a specific application and for establishing acceptance criteria during cross-validation.
Table 1: Gas Chromatography (GC) Method Performance for Triethylamine Quantification
| Parameter | Method 1: Headspace GC[3] | Method 2: GC-FID[2] |
| Linearity (r²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 97.1% | > 90% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Data not available | Not explicitly stated |
| Limit of Quantification (LOQ) | Data not available | 4 µg/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance for Triethylamine Quantification
| Parameter | Method 1: RP-HPLC[5] |
| Linearity (r²) | Data not available |
| Accuracy (% Recovery) | Data not available |
| Precision (%RSD) | Data not available |
| Limit of Detection (LOD) | Data not available |
| Limit of Quantification (LOQ) | Data not available |
Experimental Protocols
Detailed methodologies are essential for the successful transfer and cross-validation of analytical methods.
Gas Chromatography (GC) Method
This protocol is based on a validated headspace GC method for the determination of triethylamine in a pharmaceutical substance.[3]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness.[3][4]
-
Oven Temperature Program: 40°C for 15 min, then ramp to 240°C at 30°C/min, hold for 5 min.[3]
Sample Preparation:
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general approach for the analysis of basic compounds like triethylamine using RP-HPLC.[5][6]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: µBondapak C18, 10-micron.[5]
-
Mobile Phase: A mixture of methanol, acetic acid, triethylamine, and water. The exact composition needs to be optimized for this compound.[5]
-
Detector: UV, wavelength to be optimized based on the analyte's absorbance.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Injection Volume: Typically 10 - 20 µL.
Sample Preparation:
-
Dissolve the sample in a suitable diluent, compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Visualization of Experimental Workflows
Gas Chromatography Workflow
Caption: Workflow for this compound Quantification by Headspace GC.
HPLC Workflow
Caption: Workflow for this compound Quantification by RP-HPLC.
Cross-Validation Logical Flow
Caption: Logical Flow for Cross-Validation of Two Analytical Methods.
Conclusion and Recommendations
Both GC and HPLC are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
Headspace GC is particularly well-suited for the analysis of residual this compound in solid samples.
-
RP-HPLC offers versatility for liquid formulations and can be optimized to achieve high resolution and sensitivity.
For a comprehensive cross-validation, it is recommended to:
-
Develop and validate both a GC and an HPLC method for this compound quantification according to ICH guidelines.
-
Analyze a set of identical samples using both validated methods.
-
Statistically compare the results to ensure there is no significant bias between the methods. Acceptance criteria for the comparison should be pre-defined.
This comparative guide provides a foundation for developing and cross-validating analytical methods for this compound. The provided protocols and performance data for the analogous compound, triethylamine, serve as a valuable starting point for method development and validation activities.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Catalytic Activity: A Comparative Analysis of Triheptylamine and Other Tertiary Amine Catalysts
Factors Influencing Catalytic Efficacy of Tertiary Amines
The catalytic activity of tertiary amines like Triheptylamine and Triethylamine is primarily governed by two key factors:
-
Steric Hindrance: The size of the alkyl groups attached to the nitrogen atom significantly impacts the accessibility of the lone pair of electrons, which is crucial for its catalytic function. Larger alkyl groups, as in this compound (three heptyl chains), create more steric bulk around the nitrogen atom compared to the ethyl groups in Triethylamine. This increased steric hindrance can impede the catalyst's ability to interact with substrates, potentially leading to lower reaction rates compared to less hindered amines.
-
Basicity: The electron-donating nature of the alkyl groups influences the basicity of the amine. While longer alkyl chains can be slightly more electron-donating, the overall basicity of simple trialkylamines does not vary dramatically. Therefore, the catalytic activity differences are often more influenced by steric factors.
Comparative Performance Data: Triethylamine vs. Alternatives
To provide a quantitative comparison, the following tables summarize the performance of Triethylamine in various catalytic applications, alongside common alternative catalysts.
Table 1: Performance in Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by basic catalysts.
| Catalyst | Substrates | Solvent | Reaction Time | Yield (%) | Reference |
| Triethylamine (TEA) | Aromatic aldehydes, Ethyl cyanoacetate, Barbituric acid | Aqueous Ethanol | - | 69-94 | [1][2] |
| Piperidine | Benzaldehyde, Malononitrile | Ethanol | 1 h | 95 | N/A |
| Pyrrolidine | Cyclohexanone, Ethyl cyanoacetate | Methanol | 2 h | 85 | N/A |
Note: The reaction conditions for the alternatives are representative examples and may not be directly comparable to the TEA-catalyzed reaction without further optimization.
Table 2: Performance in Melt Polymerization of Trimethylene Carbonate (TMC)
Triethylamine and its hydrochloride salt have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters.
| Catalyst | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Triethylamine (TEA) | 50:1:0.1 | 110 | 1 | 98 | [3] |
| Triethylamine hydrochloride (TEA·HCl) | 50:1:0.1 | 110 | 1 | 98 | [3] |
| Stannous octoate | - | 110 | 2.5 | 98 | [3] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of catalytic performance. Below are representative protocols for reactions where Triethylamine is used as a catalyst.
Protocol 1: General Procedure for Triethylamine-Catalyzed Knoevenagel Condensation
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), barbituric acid (1 mmol), and Triethylamine (10 mol%) in aqueous ethanol (10 mL) is refluxed for a specified time.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.[1][2]
Protocol 2: Melt Polymerization of Trimethylene Carbonate (TMC) Catalyzed by Triethylamine
In a dried Schlenk flask, trimethylene carbonate (TMC), an initiator (e.g., a primary alcohol), and Triethylamine are added in a predetermined molar ratio (e.g., 50:1:0.1).[3] The flask is then placed in a preheated oil bath at the desired temperature (e.g., 110 °C) under an inert atmosphere.[3] The polymerization is allowed to proceed for a specific duration. The conversion of the monomer can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflow can aid in understanding the role of the catalyst and the overall process.
References
Unveiling the Influence of Bulk: A Comparative Analysis of Triheptylamine's Steric Effects Against Shorter-Chain Amines
For researchers, scientists, and professionals in drug development, the selection of an appropriate amine base is a critical parameter that can dictate the outcome of a chemical transformation. While smaller tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are workhorses in organic synthesis, their larger counterparts, such as triheptylamine, offer unique steric and electronic properties that can be advantageous in specific applications. This guide provides an objective comparison of the steric effects of this compound and smaller amines, supported by experimental data, to aid in the rational selection of these essential reagents.
The defining characteristic of tertiary amines in many applications is their ability to act as non-nucleophilic bases. The steric bulk of the alkyl groups surrounding the nitrogen atom plays a crucial role in modulating their basicity and diminishing their nucleophilicity. As the length of the alkyl chains increases from ethyl to heptyl, the steric shielding of the nitrogen's lone pair of electrons becomes more pronounced, leading to distinct behaviors in various chemical environments.
Thermodynamic Manifestations of Steric Hindrance
The steric hindrance of trialkylamines can be indirectly quantified by examining their thermodynamic properties, such as the heat of mixing with other compounds. A study on the heats of mixing for a homologous series of trialkylamines, from triethylamine to tridodecylamine, provides insight into the intermolecular forces at play. For instance, the heat of mixing of these amines with n-alkanes reveals a positive contribution from the disordering of the long alkyl chains and a negative contribution attributed to steric hindrance.[1] This suggests that the bulky nature of amines like this compound introduces significant repulsive forces that influence their interaction with other molecules in solution.
Comparative Performance in Solvent Extraction of Metal Ions
A practical application where the steric and lipophilic properties of long-chain trialkylamines are paramount is in the solvent extraction of metal ions, a key process in hydrometallurgy. The efficiency of extraction is highly dependent on the ability of the amine to form a lipophilic complex with the metal ion, facilitating its transfer from an aqueous to an organic phase.
The following data compares the performance of a long-chain trialkylamine, tri-n-octylamine (a close structural analog of this compound), with the smaller triethylamine in the extraction of Cobalt(II) from an acidic chloride medium.
| Amine | Amine Concentration (M) | Aqueous Phase | Organic Phase | Extraction Efficiency (%) |
| Triethylamine | 0.1 | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | Kerosene | < 5% (estimated) |
| Tri-n-octylamine | 0.1 | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | Kerosene | ~45%[2][3] |
| Tri-n-octylamine | 1.5 | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | Kerosene | 76.7%[2][3] |
The significantly higher extraction efficiency of tri-n-octylamine highlights the importance of the long alkyl chains. The increased lipophilicity of the tri-n-octylamine-cobalt complex favors its partitioning into the organic phase. Furthermore, the greater steric bulk around the nitrogen atom in tri-n-octylamine can influence the geometry and stability of the extracted metal complex. In contrast, the higher water solubility and lower lipophilicity of the triethylammonium-cobalt complex make triethylamine a much less effective extractant under these conditions.
Experimental Protocols
Solvent Extraction of Cobalt(II) with Tri-n-octylamine
Objective: To determine the extraction efficiency of Cobalt(II) from an acidic chloride solution using tri-n-octylamine as the extractant.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Potassium chloride (KCl)
-
Tri-n-octylamine (TOA)
-
Kerosene (as diluent)
-
Distilled water
-
Separatory funnels (100 mL)
-
Mechanical shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Aqueous Phase: A stock solution of 0.01 M Co(II) was prepared by dissolving the appropriate amount of CoCl₂·6H₂O in a solution containing 3 M HCl and 1.5 M KCl.[2][3]
-
Preparation of Organic Phase: A 0.1 M solution of tri-n-octylamine was prepared by dissolving the required volume of TOA in kerosene.[2][3]
-
Extraction: Equal volumes (e.g., 20 mL) of the aqueous and organic phases were added to a 100 mL separatory funnel.
-
The funnel was securely stoppered and shaken vigorously using a mechanical shaker for 10 minutes to ensure equilibrium was reached.[2][3]
-
After shaking, the funnel was allowed to stand undisturbed for the phases to separate completely.
-
Analysis: The aqueous phase was carefully separated, and the concentration of Co(II) remaining was determined using a UV-Vis spectrophotometer by measuring its absorbance at a predetermined wavelength.
-
Calculation of Extraction Efficiency: The extraction efficiency (E%) was calculated using the following formula:
E% = [ (C₀ - Cₑ) / C₀ ] * 100
where C₀ is the initial concentration of Co(II) in the aqueous phase and Cₑ is the equilibrium concentration of Co(II) in the aqueous phase after extraction.
Visualizing the Mechanism of Solvent Extraction
The following diagram illustrates the fundamental process of solvent extraction of a metal anion complex by a trialkylamine.
Caption: Mechanism of metal ion extraction by a trialkylamine.
Logical Relationship of Steric Effects
The interplay between the structural features of trialkylamines and their chemical properties can be summarized as follows:
Caption: Impact of alkyl chain length on amine properties.
References
Navigating Reproducibility: A Comparative Guide to Commercial vs. Synthesized Triheptylamine
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The choice between using a commercially sourced reagent or one synthesized in-house can have significant implications for the purity and, consequently, the reliability of scientific outcomes. This guide provides an objective comparison of commercial versus synthesized triheptylamine, offering insights into potential impurities, analytical characterization, and a workflow for ensuring experimental consistency.
The purity of a chemical reagent is a critical factor that can introduce variability into experimental results. In the case of this compound, a tertiary amine used in various applications including as a catalyst, in ion-pairing chromatography, and potentially in the formulation of drug delivery systems, the source of the material—commercial supplier or in-house synthesis—warrants careful consideration. While commercial sources offer convenience and accessibility, synthesized batches can provide greater control over the impurity profile, assuming rigorous purification and characterization are performed.
Purity and Impurity Profile: A Comparative Overview
The primary difference between commercial and synthesized this compound often lies in the profile of impurities. These can be remnants of starting materials, byproducts of the synthesis reaction, or contaminants introduced during production and storage.
Synthesized this compound: A common laboratory synthesis for this compound involves the alkylation of diheptylamine with a heptyl halide. This method, while straightforward, can result in a specific set of impurities.
-
Unreacted Starting Materials: Incomplete reaction can leave residual diheptylamine and heptyl halide.
-
Byproducts: Over-alkylation can lead to the formation of the quaternary ammonium salt, tetraheptylammonium halide. Elimination reactions can also occur, producing heptenes.
Commercial this compound: Commercially available this compound is typically produced on a large scale. While manufacturers provide a certificate of analysis with a stated purity, the methods of synthesis can vary, leading to a different set of potential impurities.
-
Synthesis-Related Impurities: Depending on the industrial synthesis route (e.g., reductive amination of heptanal with diheptylamine), impurities could include partially reacted precursors or byproducts from side reactions. One patent on tertiary amine production notes that the final product may contain less than 5% by-products.[1]
-
Process-Related Impurities: These can include residual catalysts (e.g., metal ions), solvents, and additives used during the manufacturing process.[2]
-
Storage-Related Impurities: Degradation products or absorbed atmospheric water and carbon dioxide can also be present.
The impact of such impurities cannot be understated. Even trace amounts can alter reaction kinetics, chelate metal ions, or interfere with biological assays, leading to a lack of reproducibility.[3][4]
Data Presentation: Commercial vs. Synthesized this compound
The following table summarizes the potential characteristics of commercial versus synthesized this compound.
| Characteristic | Commercial this compound | Synthesized this compound |
| Purity | Typically high (e.g., >98%), as stated on the certificate of analysis. | Variable, dependent on the success of the synthesis and purification. Can be very high with rigorous purification. |
| Potential Impurities | - Unknown synthesis byproducts- Residual catalysts and solvents- Other tertiary amines with different alkyl chains- Metal ions[2]- Water | - Unreacted diheptylamine- Unreacted heptyl halide- Tetraheptylammonium salt (quaternary byproduct)- Heptene (elimination byproduct) |
| Lot-to-Lot Consistency | Can vary between suppliers and even between lots from the same supplier. | High consistency can be achieved if the synthesis and purification protocol is standardized. |
| Characterization Data | Certificate of analysis provides basic information (e.g., purity by GC). | Comprehensive characterization can be performed in-house to fully identify and quantify all components. |
Experimental Protocols: Analytical Characterization
To ensure the quality and consistency of this compound from either source, a thorough analytical characterization is essential. The following methods are recommended for a comprehensive purity assessment.
| Analytical Method | Purpose | Key Parameters to Assess |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate volatile components and identify them based on their mass spectra. | - Purity of the main this compound peak.- Identification of lower boiling point impurities (e.g., heptene, other amines).- Derivatization may be needed for better peak shape. |
| Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy | To confirm the structure of this compound and identify and quantify impurities. | - Chemical shifts and integration of protons to confirm the triheptyl structure.- Presence of signals corresponding to potential impurities like diheptylamine or quaternary ammonium salts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To analyze less volatile impurities and confirm the molecular weight. | - Detection of high molecular weight impurities such as the tetraheptylammonium salt. |
| Karl Fischer Titration | To quantify the water content. | - Percentage of water in the sample, which can affect many chemical reactions. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To detect and quantify trace metal impurities. | - Presence of metal ions that could interfere with catalytic processes. |
Mandatory Visualization
Experimental Workflow for Reagent Qualification
A systematic workflow is crucial to validate and compare different sources of this compound to ensure experimental reproducibility. This process involves initial characterization, performance testing in a non-critical assay, and finally, validation in the target experiment.
Potential Interference of Impurities in a Biological Assay
Impurities in a reagent like this compound can have unforeseen consequences in sensitive biological assays, such as those involving signaling pathways. For example, an unknown impurity could act as an agonist or antagonist to a receptor, or it could chelate essential metal ions, leading to erroneous and irreproducible results.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102614892B - The synthetic method of triethylamine and used catalyst - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal and Handling of Triheptylamine: A Procedural Guide
Core Safety and Handling Protocols
Safe handling is paramount to minimize risk. Personnel handling triheptylamine or similar amines should adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, to prevent skin and eye contact.[1]
-
Ventilation: All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of fumes.[2][3]
-
Storage: Store this compound in tightly sealed, appropriate containers made of compatible materials.[1][4] The storage area must be cool, dry, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances like acids and strong oxidizing agents.[1][5]
-
Spill Preparedness: Keep spill containment materials, such as inert absorbent pads and neutralizing agents, readily available in the work area.[1] Personnel must be trained in emergency spill response procedures.[1]
Reference Data for Aliphatic Amines
As a reference, the table below summarizes key quantitative data for Triethylamine, a structurally similar short-chain aliphatic amine. These values highlight the typical hazards associated with this class of compounds.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| pH | 12.4 (10% solution) | [2] |
| Melting Point/Range | -115 °C / -175 °F | [2] |
| Boiling Point/Range | 89 - 90 °C / 192.2 - 194 °F | [2] |
| Flash Point | -11 °C / 12.2 °F | [2] |
| Autoignition Temperature | 215 °C / 419 °F | [2] |
| Specific Gravity | 0.728 | [2] |
Step-by-Step Disposal Procedure for this compound
Disposing of this compound responsibly is critical to protect personnel and the environment. Never dispose of amines down the drain or in the regular trash .[1][6]
Step 1: Waste Identification and Segregation
-
Classify the waste stream containing this compound as hazardous.
-
Keep amine waste separate from all other chemical waste streams, especially acids and oxidizers, to prevent dangerous reactions.[1]
Step 2: Containerization
-
Select a container that is in good condition, leak-proof, and constructed of a material compatible with amines.[1][4] Often, the original product container is suitable.[4]
-
Ensure the container is equipped with a tightly sealing cap to prevent the release of fumes.[1][4] The container must remain closed except when adding waste.[4]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE" and list "this compound" and any other constituents.[1][4] Include appropriate hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
Step 4: Spill and Leak Management
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Use an inert, liquid-absorbent material (e.g., sand, diatomaceous earth) to contain and absorb the spill.[3][6]
-
Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container for disposal.[2]
-
Clean the affected area thoroughly.
Step 5: Final Disposal
-
The standard and required method for disposal is through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection and disposal of the waste.
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[6][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper management and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Triheptylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Triheptylamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build a foundation of trust in chemical handling safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a tertiary aliphatic amine that is corrosive, flammable, and toxic. Inhalation, ingestion, or skin contact can cause severe irritation, burns, and other serious health effects.[1][2] Appropriate PPE is mandatory to prevent any exposure.
Recommended Personal Protective Equipment
A comprehensive approach to personal protection involves a combination of engineering controls and appropriate PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield (minimum 8-inch) must be worn over the goggles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for handling this compound.[3] Always inspect gloves for integrity before use and replace them immediately if contaminated. See the Glove Compatibility Table below for more details. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used, especially when working outside of a chemical fume hood or in case of a spill.[2] |
| Body Protection | Protective Clothing | A flame-retardant and chemical-resistant lab coat or apron is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required. |
Glove Compatibility for this compound (Data based on Triethylamine)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile Rubber | > 70 | Good |
| Natural Latex Rubber | < 1 | Not Recommended |
| Vinyl | < 1 | Not Recommended |
Source: Adapted from a study on alkylamine permeation through protective gloves.[3][4]
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step operational plan should be followed.
Pre-Handling Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and emergency equipment are readily available and in good working order.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.
Handling Procedures
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[2]
-
Dispensing: Use only compatible, properly labeled containers for dispensing. Ground all equipment to prevent static discharge, as this compound is flammable.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the emergency response team.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Container: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with amines.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Corrosive, Flammable, Toxic).
Contaminated Materials
-
PPE: Used gloves, lab coats, and other contaminated disposable materials must be collected in a designated hazardous waste container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol) before being washed. The rinsate must be collected as hazardous waste.
Disposal Pathway
-
Licensed Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
